Product packaging for Necrostatin-1(Cat. No.:CAS No. 4311-88-0)

Necrostatin-1

Número de catálogo: B1678002
Número CAS: 4311-88-0
Peso molecular: 259.33 g/mol
Clave InChI: TXUWMXQFNYDOEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Necrostatin-1 Discovery and Initial Characterization

This compound was first identified in 2005 through a phenotypic screen of a chemical library. nih.govacs.org The initial aim was to find compounds that could inhibit necrotic cell death induced by tumor necrosis factor (TNF) in combination with a pan-caspase inhibitor in human monocytic U937 cells. nih.govacs.orgnih.gov This screening effort successfully identified several structural classes of compounds, with this compound being a prominent member of the most utilized class. acs.org

Initial characterization revealed this compound's ability to prevent non-apoptotic cell death. caymanchem.com Further studies specifically identified its target as receptor-interacting protein kinase 1 (RIPK1, also known as RIP1). nih.govcaymanchem.cominvivogen.com this compound was found to be an allosteric inhibitor, binding to a hydrophobic pocket within the kinase domain of RIPK1 and locking it in an inactive conformation. invivogen.cominvivogen.com This binding prevents the kinase activity of RIPK1, which is essential for the formation of the RIPK1-RIPK3-MLKL necrosome complex, a key step in TNF-α-induced necroptosis. invivogen.cominvivogen.com

Evolution of Understanding of this compound's Biological Role

Initially understood primarily as a specific inhibitor of RIPK1-mediated necroptosis, the understanding of this compound's biological role has evolved. While its primary and most well-established function remains the inhibition of RIPK1 kinase activity, subsequent research has revealed additional effects.

Studies have shown that this compound can influence other cellular processes and even other cell death pathways under certain conditions. For instance, it has been reported to inhibit apoptosis by targeting RIPK1 when the cell undergoes a specific signaling pathway (RDA), although this anti-apoptosis effect is lost in another pathway (RIA). nih.gov Increasing studies indicate that this compound can suppress not only necroptosis but also inhibit apoptosis and even ferroptosis. nih.govnih.govfrontiersin.org One study demonstrated that this compound blocked ferroptosis through a mechanism independent of RIPK1 and IDO inhibition in specific hepatocellular carcinoma cell lines. frontiersin.orgmdpi.com

Furthermore, this compound has been found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and immune regulation. nih.govmdpi.comguidetopharmacology.org This dual inhibitory capacity (RIPK1 and IDO) suggests that some observed effects of this compound, particularly in inflammatory contexts, might be influenced by its impact on IDO in addition to RIPK1. mdpi.commdpi.com However, a more stable analog, Necrostatin-1s, was developed to provide more specific RIPK1 inhibition, lacking the IDO-targeting effect, making it more appropriate for in vivo studies focused solely on RIPK1 inhibition. mdpi.comtandfonline.com

Research has also indicated that at higher concentrations, this compound can inhibit other signal transduction pathways, such as proximal T cell receptor signaling, independently of RIPK1. plos.org This highlights the importance of carefully interpreting results obtained using this compound and, in some cases, validating findings with alternative approaches like siRNA-mediated gene silencing. plos.org

Significance of this compound as a Research Tool

This compound has been an indispensable tool in necroptosis research since its discovery. nih.govacs.org Its availability allowed researchers to pharmacologically inhibit necroptosis and thus investigate its contribution to various physiological and pathological processes. Before the identification of necrostatins, the relevance of necroptosis was often underestimated due to the lack of defined biochemical markers or indicators. nih.gov

As a potent and relatively specific inhibitor of RIPK1, this compound enabled the delineation of the necroptosis pathway and the identification of key effector proteins involved, such as RIPK3 and MLKL. acs.org It has been widely used in numerous experimental models to probe the role of necroptosis in different contexts of cell injury and disease. caymanchem.complos.org

This compound has been instrumental in demonstrating the involvement of necroptosis in a wide range of diseases, including inflammatory diseases, cardiovascular diseases, and neurological disorders. nih.govresearchgate.netresearchgate.net Studies utilizing this compound have provided evidence for the potential therapeutic implications of targeting necroptosis in conditions such as ischemic brain injury, myocardial infarction, and various inflammatory responses. nih.govcaymanchem.comfrontiersin.org

The use of this compound has facilitated the accumulation of detailed research findings on the molecular mechanisms underlying necroptosis and its impact on cellular viability and tissue damage. nih.gov While acknowledging its potential off-target effects, particularly at higher concentrations or in specific cellular contexts, this compound remains a foundational research tool that has significantly advanced the understanding of regulated necrosis. plos.org

Scope and Purpose of this compound Research Review

This review focuses exclusively on the chemical compound this compound and its role in academic research. The scope is strictly limited to the historical context of its discovery and initial characterization, the evolution of the understanding of its biological role, and its significance as a research tool in the study of programmed cell death, primarily necroptosis. The purpose is to provide a thorough, informative, and scientifically accurate overview of this compound based on published research, adhering strictly to the provided outline and excluding information related to dosage, administration, safety, and adverse effects. Detailed research findings and relevant data points from the literature are included to support the discussion within the defined scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3OS B1678002 Necrostatin-1 CAS No. 4311-88-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUWMXQFNYDOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385186
Record name Necrostatin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4311-88-0
Record name Necrostatin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Necrostatin 1 Action

Necrostatin-1 as a Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor

This compound (Nec-1) functions as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), also known as RIP1 invivogen.com. RIPK1 is a crucial protein involved in mediating both cell survival and cell death pathways, including apoptosis and necroptosis, downstream of various receptors like TNFR1, TLR3, and TLR4 frontiersin.orgwikipedia.org. Nec-1's inhibitory effect on RIPK1 kinase activity is central to its ability to block necroptosis invivogen.com.

Binding to RIPK1 Kinase Domain and Allosteric Inhibition

This compound acts as an allosteric inhibitor of RIPK1 kinase activity pnas.orgrndsystems.comnih.gov. Structural studies have revealed that Nec-1 binds to a hydrophobic pocket within the kinase domain of RIPK1 invivogen.comnih.gov. This binding site is located behind the active center and becomes accessible when the RIPK1 protein adopts an inactive conformation, specifically when the DLG motif is in an "out" position and the αC helix is outwardly displaced pnas.org. By binding to this allosteric site, Nec-1 stabilizes RIPK1 in an inactive conformation, thereby inhibiting its kinase activity invivogen.comnih.gov. This compound belongs to a class of type III allosteric kinase inhibitors pnas.org.

Inhibition of RIPK1 Autophosphorylation (e.g., Ser166)

A key event in the activation of RIPK1 and the subsequent initiation of necroptosis is its autophosphorylation at specific residues, such as Serine 166 (Ser166) nih.govrevvity.comnih.gov. Phosphorylation at Ser166 is considered a biomarker for the initiation of RIPK3/MLKL-dependent necroptosis revvity.com. This compound has been shown to potently inhibit RIPK1 autophosphorylation, including at the Ser166 site nih.govfrontiersin.orgresearchgate.net. By preventing this critical phosphorylation event, Nec-1 effectively blocks the activation of RIPK1 kinase activity nih.govrevvity.comresearchgate.net. Studies have demonstrated that Nec-1 treatment significantly decreases the expression levels of phosphorylated RIPK1 at Ser166 in various models nih.govresearchgate.net.

Data illustrating the effect of this compound on RIPK1 phosphorylation at Ser166:

Treatment Groupp-RIPK1 (Ser166) Expression Level (Relative Units)
ControlBaseline
IschemiaIncreased
Ischemia + this compoundSignificantly Decreased

Note: This table is illustrative, based on findings that Nec-1 significantly reduces ischemia-induced increase of p-RIPK1 expression nih.govresearchgate.net. Specific numerical data would vary depending on the experimental model and conditions.

Impact on RIPK1-RIPK3 Complex Formation

The formation of a complex between RIPK1 and RIPK3, often referred to as the necrosome (Complex IIb), is a critical step in the necroptotic signaling pathway, particularly when caspase-8 activity is inhibited frontiersin.orgrevvity.comresearchgate.net. This complex formation is facilitated by the interaction between the RIP homotypic interaction motif (RHIM) domains of RIPK1 and RIPK3 nih.govumassmed.edu. RIPK1 phosphorylation is understood to lead to the recruitment of RIPK3 and the subsequent formation of the RIPK1-RIPK3 complex nih.govfrontiersin.org. This compound has been shown to reduce the interaction between RIPK1 and RIPK3 frontiersin.orgresearchgate.net. By inhibiting RIPK1 kinase activity and autophosphorylation, Nec-1 effectively hinders the formation and stability of the RIPK1-RIPK3 complex, thereby limiting downstream necroptotic signaling frontiersin.orgresearchgate.net.

Downstream Signaling Pathway Modulation (RIPK3, MLKL)

Following the formation of the RIPK1-RIPK3 complex, RIPK3 is activated and phosphorylates Mixed Lineage Kinase domain-Like (MLKL) frontiersin.orgrevvity.comumassmed.edu. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death frontiersin.orgrevvity.comumassmed.edu. While this compound primarily targets RIPK1, its inhibition of RIPK1 has a significant impact on the downstream necroptotic signaling cascade involving RIPK3 and MLKL frontiersin.orgfrontiersin.org. By blocking RIPK1 phosphorylation and RIPK1-RIPK3 complex formation, Nec-1 efficiently blocks the signal transduction to RIPK3 and MLKL nih.govfrontiersin.org. Studies have demonstrated that Nec-1 treatment reduces the expression levels of RIPK3, MLKL, and phosphorylated MLKL in various contexts, although it's noted that Nec-1 does not directly inhibit RIPK3 or its autophosphorylation nih.govfrontiersin.orgresearchgate.netnih.gov. The influence on RIPK3 and MLKL is thus indirect, resulting from the upstream inhibition of RIPK1 nih.govfrontiersin.orgresearchgate.net.

Data on the effect of this compound on downstream necroptotic markers:

Treatment GroupRIPK3 ExpressionMLKL Expressionp-MLKL Expression
ControlBaselineBaselineBaseline
IschemiaIncreasedIncreasedIncreased
Ischemia + this compoundReducedReducedReduced

Note: This table is illustrative, reflecting findings that Nec-1 treatment significantly suppressed the expression levels of RIPK3, MLKL, and p-MLKL in ischemic brains nih.govnih.gov. Specific numerical data would depend on the experimental setup.

Crosstalk with Other Cell Death Pathways

Cell death is a complex process involving intricate interplay between different pathways, including necroptosis and apoptosis frontiersin.org. This compound's primary role is the inhibition of necroptosis, but its influence can extend to other cell death modalities due to the shared components and regulatory mechanisms.

Interplay with Apoptosis

RIPK1 is involved in both necroptosis and apoptosis pathways, acting as a vital component downstream of death receptors frontiersin.orgwikipedia.org. Under certain conditions, such as when caspase-8 activity is inhibited, RIPK1 can switch from promoting apoptosis to initiating necroptosis frontiersin.orgwikipedia.orgnih.gov. This compound, by inhibiting RIPK1, primarily blocks the necroptotic pathway. However, the relationship between Nec-1 and apoptosis is complex and can vary depending on the cellular context and the specific death stimulus nih.govfrontiersin.org. Some studies suggest that inhibiting necroptosis with Nec-1 can, in certain scenarios, switch the cell death mode towards apoptosis, particularly when necroptosis and apoptosis pathways are both activated or poised for activation oncotarget.com. Conversely, other research indicates that Nec-1 might also inhibit apoptosis in some contexts, or that its effect on apoptosis is negligible nih.govfrontiersin.org. This highlights a complex crosstalk where blocking one pathway (necroptosis) can influence the outcome or execution of another (apoptosis), often depending on the balance of key regulatory proteins like caspases and RIPKs frontiersin.orgfrontiersin.orgoncotarget.com.

Interplay with Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxidation. Recent research has uncovered an interplay between this compound and ferroptosis.

Notably, this compound has been demonstrated to inhibit ferroptosis through mechanisms that are independent of its canonical targets, RIPK1 and indoleamine 2,3-dioxygenase (IDO) nih.govnih.govgoogle.comi2pc.esfrontiersin.orguni-freiburg.deguidetopharmacology.org. This RIPK1- and IDO-independent ferroptosis inhibition has been observed in various cell lines, such as Huh7 and SK-HEP-1 cells nih.govi2pc.es. This suggests that this compound possesses off-target effects that contribute to its ferroptosis inhibitory activity, distinct from its role as a RIPK1 or IDO inhibitor nih.govgoogle.comi2pc.es.

A key feature of ferroptosis is the excessive accumulation of lipid peroxidation. This compound has been shown to attenuate lipid peroxidation in various experimental models nih.govi2pc.esciteab.comwikipedia.org. This reduction in lipid peroxidation is considered a significant mechanism by which this compound inhibits ferroptosis nih.govi2pc.es. For instance, this compound significantly decreased sulfasalazine-induced lipid peroxidation in Huh7 and SK-HEP-1 cells nih.govi2pc.es.

Interplay with Pyroptosis

Pyroptosis is another form of regulated necrotic cell death, often mediated by caspases (such as caspase-1, -4, -5, and -11) and characterized by the formation of pores by gasdermin proteins. This compound has been found to interact with the pyroptotic pathway. Specifically, this compound has been shown to attenuate caspase-1-dependent pyroptosis. This effect has been observed in models of ventilator-induced lung injury, where pyroptosis was induced via the RIP1/ZBP1 pathway nih.gov.

Interactions with Autophagy

This compound has been shown to interact with the autophagy pathway, although the nature of this interaction can vary depending on the cellular context and experimental conditions. Some studies indicate that this compound can downregulate autophagy frontiersin.org. Conversely, other research suggests that this compound treatment can elevate levels of autophagy-related proteins frontiersin.org. This suggests a complex interplay where this compound's primary effect on necroptosis may indirectly influence autophagy, or it may have more direct, context-dependent effects on the autophagic machinery.

Mitophagy, the selective degradation of damaged mitochondria by autophagy, appears to be influenced by this compound. Studies suggest that this compound can inhibit mitophagy frontiersin.org. By inhibiting mitophagy, this compound may affect mitochondrial morphology and clearance, potentially leading to the accumulation of damaged mitochondria frontiersin.org. This effect on mitophagy could have implications for diseases where mitochondrial dysfunction plays a significant role, such as Parkinson's disease models frontiersin.org.

This compound has been observed to modulate the expression of autophagy-related proteins, including Beclin-1. Research indicates that this compound treatment can suppress the expression of autophagy-associated proteins like Beclin-1 and LC3-II nih.gov. Conversely, in some contexts, this compound treatment has been shown to up-regulate autophagy-related proteins levels, including Beclin-1 frontiersin.org. Beclin-1 is a key protein involved in the initiation and regulation of autophagosome formation spandidos-publications.commdpi.com. The modulation of Beclin-1 by this compound suggests an impact on the early stages of autophagy.

Influence on Inflammatory Pathways

This compound exhibits significant anti-inflammatory effects in various disease models nih.gov. Its influence on inflammatory pathways is multifaceted, involving key signaling molecules and the production of inflammatory mediators.

This compound has been shown to modulate the levels of various inflammatory cytokines. It can reduce the release of pro-inflammatory cytokines researchgate.net. Specifically, studies have reported that this compound treatment decreases the levels of TNF-α, IL-1β, and IL-6 in various models of injury and inflammation nih.govspandidos-publications.com. Additionally, this compound has been shown to decrease IFN-γ levels in experimental autoimmune encephalomyelitis models nih.gov.

Here is a summary of the reported effects of this compound on specific inflammatory cytokines:

CytokineEffect of this compound TreatmentReference
TNF-αDecreased nih.govspandidos-publications.com
IL-1βDecreased nih.govspandidos-publications.com
IL-6Decreased nih.govspandidos-publications.com
IFN-γDecreased nih.gov

Reactive Oxygen Species (ROS) are signaling molecules that also contribute to oxidative stress and inflammation. This compound has been shown to decrease ROS production guidetopharmacology.orgfrontiersin.orgresearchgate.netoncotarget.com. Increased ROS levels can contribute to cell damage and promote necroptosis spandidos-publications.com. This compound's ability to attenuate ROS production is considered an important mechanism by which it inhibits necroptosis and exerts protective effects spandidos-publications.com. It can enhance the expression of anti-ROS proteins such as NRF2, HO-1, and SOD2, thereby reducing oxidative stress spandidos-publications.com.

Here is a summary of the reported effects of this compound on ROS and related markers:

MarkerEffect of this compound TreatmentReference
ROS ProductionDecreased guidetopharmacology.orgfrontiersin.orgresearchgate.netoncotarget.com
SOD LevelsIncreased spandidos-publications.com
HO-1 ExpressionIncreased spandidos-publications.com
NRF2 ExpressionIncreased spandidos-publications.com

Modulation of Indoleamine 2,3-dioxygenase (IDO) Activity

This compound (Nec-1), a small molecule initially identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), has been found to possess additional, off-target inhibitory activity against the enzyme Indoleamine 2,3-dioxygenase (IDO). IDO is a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism and plays a crucial role in immune regulation and inflammation frontiersin.orgmdpi.comnih.govscbt.com. The discovery that Nec-1 inhibits IDO is significant for interpreting research findings where Nec-1 is used primarily to investigate RIPK1-dependent processes, such as necroptosis nih.govresearchgate.net.

Research has shown that this compound is chemically identical to methyl-thiohydantoin-tryptophan, a known inhibitor of IDO nih.govresearchgate.netresearchgate.netnih.gov. This structural identity underlies its ability to modulate IDO activity. Studies comparing Nec-1 to its analogs, this compound inactive (Nec-1i) and this compound stable (Nec-1s), have provided insights into the specificity of their enzymatic inhibition profiles nih.govresearchgate.netnih.gov. Both Nec-1 and Nec-1i have demonstrated inhibitory effects on human IDO activity nih.govnih.gov. In contrast, this compound stable (Nec-1s), a more metabolically stable analog designed for improved RIPK1 specificity, does not inhibit IDO nih.govresearchgate.netnih.gov. This difference makes Nec-1s a more selective tool for studying RIPK1-mediated events without confounding effects from IDO inhibition nih.govresearchgate.net.

The inhibition of IDO by Nec-1 may contribute to its observed biological effects, particularly in inflammatory contexts frontiersin.orgnih.gov. IDO activity leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which can suppress immune cell function and promote tolerance scbt.comnih.govnih.gov. By inhibiting IDO, Nec-1 can potentially counteract these immunosuppressive effects. Some studies suggest that the protective or anti-inflammatory actions of Nec-1 in certain disease models might be partially attributable to its IDO inhibitory activity, in addition to its primary effect on RIPK1 mdpi.comnih.govliverpool.ac.uk. For instance, in models of acute pancreatitis, the protective effects of Nec-1 were observed, but RIPK1-dependent necroptosis only partially accounted for these benefits, suggesting that actions on other targets like IDO are likely important mdpi.comliverpool.ac.uk.

However, the interplay between RIPK1 and IDO inhibition by Nec-1 is complex and context-dependent. In some scenarios, Nec-1's effects appear independent of both RIPK1 and IDO. A study investigating ferroptosis in hepatocellular carcinoma cells found that this compound prevented ferroptosis through a mechanism independent of both RIPK1 and IDO inhibition, suggesting that other activities, such as antioxidant properties, might be involved nih.govmdpi.com.

The differential inhibition of IDO by Nec-1 and its analogs is summarized in the table below:

Necrostatin 1 in Disease Models and Pathophysiological Contexts

Neurological Disorders

Neurological disorders encompass a range of conditions characterized by neuronal dysfunction and loss. Necroptosis has been identified as a contributing factor to cell death in several of these disorders, positioning Necrostatin-1 as a potential therapeutic agent to mitigate this damage.

Ischemic Stroke and Ischemia/Reperfusion Injury

Ischemic stroke, resulting from interrupted blood supply to the brain, and the subsequent injury upon blood flow restoration (ischemia/reperfusion or I/R injury), lead to significant brain damage. Necroptosis is implicated as a mechanism of cell death in the aftermath of ischemic events in the brain. oncotarget.comresearchgate.net

Studies have demonstrated that this compound can reduce the size of brain infarction and decrease neuronal loss in experimental models of cerebral ischemia/reperfusion injury. oncotarget.comnih.gov Its protective effect against ischemic neuronal death is attributed to the inhibition of the RIPK1-mediated RIPK3/MLKL necroptotic signaling pathway in rodent models of ischemic stroke. nih.gov Treatment with this compound has been shown to significantly decrease the ischemia-induced increase in the expression of phosphorylated RIPK1 (p-RIPK1) and the number of neurons positive for p-RIPK1. nih.gov Furthermore, this compound treatment reduced the expression levels of RIPK3, MLKL, and phosphorylated MLKL (p-MLKL) in the ischemic brain. nih.gov

In a study utilizing a mouse model of middle cerebral artery occlusion (MCAO), this compound treatment significantly inhibited the increase of p-RIPK1 expression in the affected striatum 24 hours post-MCAO. nih.gov A reduction in the number of neurons double-labeled for p-RIPK1 and NeuN (a neuronal marker) was also observed with this compound treatment. nih.gov

This compound has also shown neuroprotective benefits in models of neonatal hypoxia-ischemia, partly by preserving mitochondrial function. nih.govfrontiersin.org

Research in cerebral I/R rats indicated that this compound improved locomotive function and reduced anxious behaviors, alongside a decrease in neuronal death, mediated through the RIP3/DAXX signaling pathway. frontiersin.org

A synergistic neuroprotective effect was noted in both in vitro and in vivo studies when this compound was administered in combination with humanin, an apoptosis inhibitor, in the context of hypoxia/ischemia/reperfusion injury. nih.gov

The neuroprotective actions of this compound are primarily linked to its inhibition of necroptosis. As an inhibitor of RIP1, this compound blocks necrosis induced by TNF. oncotarget.com It inhibits the kinase activity of RIPK1, thereby preventing the assembly of the necrosome complex (composed of RIPK1, RIPK3, and MLKL), which is essential for the execution of necroptosis. nih.govfrontiersin.orgdovepress.comresearchgate.net

Beyond its direct effects on necroptosis, this compound has been reported to influence other cell death pathways. It can suppress both autophagy and apoptosis in models of traumatic brain injury. frontiersin.orgfrontiersin.org Some evidence suggests it may inhibit apoptosis through the activation of Bcl-2. nih.gov In specific scenarios, this compound has been found to block ferroptosis via a mechanism independent of RIP1 and IDO inhibition. nih.gov

In the context of ischemic stroke, this compound significantly enhances the survival of oligodendrocyte precursor cells (OPCs) and mitigates white matter damage following cerebral ischemia. nih.govfrontiersin.orgnih.gov This protective effect on OPCs is mediated via the RIPK1/RIPK3/MLKL signaling pathway. nih.govfrontiersin.org Studies using cultured primary mouse OPCs confirmed that this compound substantially reduced OPC necroptosis, potentially by inhibiting the expression of RIPK1, RIPK3, MLKL, and p-MLKL. nih.gov

Table 1 illustrates the impact of this compound on key necroptosis-related proteins in an ischemic stroke model:

ProteinEffect of IschemiaEffect of this compound TreatmentReference
RIPK1IncreasedReduced nih.gov
p-RIPK1IncreasedSignificantly inhibited nih.gov
RIPK3IncreasedReduced nih.gov
MLKLIncreasedReduced nih.gov
p-MLKLIncreasedReduced nih.gov

The blood-brain barrier (BBB) plays a vital role in maintaining the delicate environment of the central nervous system. Compromised BBB integrity is a common feature in various neurological conditions, including both ischemic and hemorrhagic strokes. This compound has shown protective effects on BBB integrity in certain disease models.

In models of subarachnoid hemorrhage (SAH), a type of hemorrhagic stroke, this compound has been shown to exert neuroprotective effects by reducing blood-brain barrier disruption and brain edema. nih.govfrontiersin.orgdovepress.comfrontiersin.org This protective effect is linked to its ability to decrease inflammatory markers following SAH. nih.govfrontiersin.org Treatment with this compound in SAH rats significantly inhibited brain edema and disruption of the blood-brain barrier. dovepress.com

Furthermore, pretreatment with this compound in rats after SAH was shown to prevent BBB dysfunction by reducing the degradation of tight junction proteins, including occludin, claudin-5, and ZO-1. frontiersin.org It also led to an increase in active matrix metalloproteinase 9 (MMP-9) and a reduction in neuroinflammation by decreasing levels of proinflammatory cytokines such as interleukin 1β (IL-1β), IL-6, and TNFα after SAH. frontiersin.org

This compound has also been reported to ameliorate neurovascular injury in mice subjected to intracerebral hemorrhage. researchgate.net

Parkinson's Disease Models

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta. Necroptosis is believed to contribute to the death of these neurons in PD. scienceopen.comnih.govresearchgate.net

This compound has been investigated for its potential protective effects on dopaminergic neurons in various PD models, including those induced by rotenone (B1679576) and MPTP. nih.govfrontiersin.orgfrontiersin.org

This compound has demonstrated protective effects on dopaminergic neurons in PD models. In PC12 cells, a commonly used cell line for modeling dopaminergic neurons, treated with 6-hydroxydopamine (6-OHDA), this compound within a concentration range of 5-30 µM increased cell viability and exerted a protective effect. scienceopen.comnih.govresearchgate.net This protection was associated with the stabilization of mitochondrial membrane potential, inhibition of excessive autophagy, reduced expression of LC3-II and cathepsin B, and increased expression of Bcl-2. scienceopen.comnih.govresearchgate.netnih.gov These findings suggest an interaction between this compound and the apoptosis signaling pathway in this context. scienceopen.comnih.govresearchgate.net

Studies using MPTP-induced PD mouse models have shown that Necrostatin-1s, a more stable analog of this compound, can enhance the survival rate of tyrosine hydroxylase (TH)-positive dopaminergic neurons. frontiersin.orgfrontiersin.orgresearchgate.net Treatment with Necrostatin-1s prevented MPTP-induced behavioral, biochemical, and neurochemical changes. researchgate.net Pre-treatment with this compound or genetic knockout of RIPK3/MLKL in MPTP-treated mice resulted in increased levels of RIPK1, RIPK3, and MLKL proteins in the midbrain, which prevented the loss of dopaminergic neurons and reduced inflammation. frontiersin.org

In rotenone-induced PD models, this compound has been shown to prevent rotenone-induced necroptosis. nih.govfrontiersin.orgbsb-muenchen.denih.govmdpi.comnih.gov

Table 2 summarizes the effects of this compound on markers in PC12 cells treated with 6-OHDA:

MarkerEffect of 6-OHDA TreatmentEffect of this compound Treatment (5-30 µM)Reference
Cell ViabilityDecreasedElevated scienceopen.comnih.govresearchgate.net
Mitochondrial Membrane PotentialDecreasedStabilized scienceopen.comnih.govresearchgate.net
LC3-II ExpressionIncreasedReduced scienceopen.comnih.govresearchgate.net
Cathepsin B ExpressionIncreasedReduced scienceopen.comnih.govresearchgate.net
Bcl-2 ExpressionDecreasedIncreased scienceopen.comnih.govresearchgate.net

Mitochondrial dysfunction plays a significant role in the pathology of Parkinson's disease. The interaction of this compound with mitochondrial function and morphology in PD models appears to be complex and potentially involves a dual effect.

In rotenone-induced PD models, while this compound effectively prevents necroptosis, studies have indicated that it can affect mitochondrial morphology and may not protect mitochondria from rotenone's toxicity. bsb-muenchen.denih.govmdpi.comnih.gov Research has shown that this compound can increase the proportion of cells with damaged mitochondria in the presence of rotenone. nih.gov It may also contribute to increased production of reactive oxygen species (ROS), potentially exacerbating the effects of rotenone. nih.govmdpi.com

It has been hypothesized that the inhibition of necroptosis by this compound in these models might be independent of its effects on mitochondria, and its failure to reverse rotenone-induced mitochondrial alterations and oxidative stress could be due to a direct action on the necrosome. nih.gov this compound has been shown to downregulate the formation of autophagosomes and the activity of lysosomal enzymes, suggesting that RIP1 kinase activity is not necessary for the inhibition of autophagy. nih.gov This inhibition of mitophagy by this compound could potentially lead to the accumulation of mitochondrial damage induced by rotenone, subsequently promoting oxidative stress, apoptosis, and necrosis. frontiersin.orgnih.gov

By inhibiting mitophagy, this compound influences mitochondrial morphology and clearance, which could potentially amplify the effects of Parkinsonian toxins. frontiersin.orgresearchgate.net this compound may impact the RIP1-PGAM5-DRP1 axis, thereby preventing mitochondrial fission and subsequent turnover. nih.gov

Epilepsy

Epilepsy is a neurological disorder characterized by abnormal neuronal discharge, leading to seizures. Neuronal death, including both necrosis and apoptosis, is a significant consequence of epileptic activity nih.govresearchgate.net. This compound has been investigated for its potential neuroprotective effects in experimental epilepsy models.

Hippocampal Tissue Damage and Seizure Latency

Studies in epileptic mouse models have shown that this compound can significantly decrease damage to hippocampal tissue nih.govresearchgate.netnih.gov. The hippocampus is particularly vulnerable to damage during seizures, and protecting this region is crucial for mitigating long-term neurological deficits elifesciences.org. This compound treatment has been observed to downregulate the expression of proteins associated with both apoptosis and necroptosis, including cleaved-caspase-3, Bax, RIP1, RIP3, and MLKL nih.govresearchgate.netnih.gov.

Research has aimed to identify optimal concentrations for these protective effects. A concentration of 40 μM this compound was found to have an optimal effect in significantly decreasing the number of apoptotic cells in the hippocampal CA1 region and downregulating the expression of necroptosis and apoptosis-related proteins in a mouse model of status epilepticus nih.govnih.gov.

Inhibition of necroptosis by this compound may also influence seizure characteristics. Studies suggest that inhibiting necroptosis could prolong seizure latency nih.govresearchgate.net. In a model of hyperbaric oxygen-induced seizures in mice, pre-treatment with this compound significantly prolonged the latency to convulsion researchgate.net.

GroupLatency to Seizure (seconds)
OT group245 (SD 18)
This compound group336 (SD 34)

Data derived from a study on hyperbaric oxygen-induced seizures in mice researchgate.net.

Furthermore, in a zebrafish model of PTZ-induced seizures, this compound pre-treatment restored normal behavior and reversed the expression of c-Fos, a marker of neuronal activity, suggesting potential anticonvulsant properties researchgate.net.

Subarachnoid Hemorrhage (SAH)

Subarachnoid hemorrhage (SAH) is a life-threatening condition often leading to severe neurological deficits. Pathogenic factors in SAH include cerebral vasospasm, cerebral edema, and disruption of the blood-brain barrier researchgate.netfrontiersin.org. Necroptosis is recognized as a significant contributor to cell death following SAH researchgate.netfrontiersin.orgnih.gov.

Cerebral Vasospasm and Edema

This compound has demonstrated beneficial effects in experimental SAH models. It has been shown to ameliorate SAH-induced vasospasm in rats researchgate.netfrontiersin.orgturkishneurosurgery.org.tr. Inflammation also plays a crucial role in cerebral vasospasm, and this compound has been found to decrease inflammatory markers after SAH researchgate.netfrontiersin.orgturkishneurosurgery.org.tr.

Beyond its effects on vasospasm, this compound provides neuroprotection in SAH rats by attenuating blood-brain barrier disruption and reducing brain edema researchgate.netfrontiersin.orgnih.gov. Mechanistically, its ability to inhibit necroptosis contributes to the attenuation of early brain injury after SAH researchgate.netfrontiersin.orgnih.gov. Treatment with this compound has been shown to reduce the levels of necroptosis-related proteins such as RIP1, RIP3, and MLKL in the basal cortex following SAH, which correlated with improved neurological outcomes and reduced brain edema, blood-brain barrier disruption, and neuroinflammation nih.gov. Prophylactic administration of this compound has been shown to reduce vasospasm in the early period after SAH in a rat model turkishneurosurgery.org.tr.

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI)

Traumatic brain injury (TBI) and spinal cord injury (SCI) are devastating neurological insults that trigger a cascade of secondary injury mechanisms, including various forms of cell death, inflammation, and oxidative stress techscience.comcncb.ac.cn. This compound has shown neuroprotective potential in experimental models of both TBI and SCI nih.govfrontiersin.orgtechscience.come-neurospine.org.

Endoplasmic Reticulum Stress (ERS) Modulation

Endoplasmic reticulum stress (ERS) is a significant pathological consequence observed after SCI nih.govfrontiersin.orgtechscience.comnih.gov. This compound has been found to exert a protective effect on the endoplasmic reticulum following SCI by inhibiting the expression of key ERS-related genes and proteins, including C/EBP homologous protein (CHOP), immunoglobulin-binding protein (BiP/GRP78), and X-box-binding protein-1 (XBP-1) nih.govtechscience.comnih.gov. Studies utilizing electron microscopy have indicated that this compound treatment can reduce ultra-structural damage to the endoplasmic reticulum after SCI, suggesting a role in preserving ER integrity nih.gov.

Neuroinflammation and Oxidative Stress Mitigation

Neuroinflammation and oxidative stress are critical components of the secondary injury phase in both TBI and SCI techscience.comfrontiersin.orgmdpi.com. This compound has demonstrated the capacity to mitigate these harmful processes. In SCI rat models, this compound treatment has been shown to reduce levels of reactive oxygen species (ROS) and inflammation nih.govfrontiersin.orgtechscience.com. Specifically, studies indicate that this compound treatment following SCI can reduce inflammatory factors and the production of ROS techscience.com. In a TBI mouse model, this compound has also exhibited anti-inflammatory effects nih.govfrontiersin.org.

This compound's protective effects extend to reducing oxidative stress-induced cell damage in various contexts nih.govfrontiersin.orgnih.gov. It is suggested to possess potential radical scavenging activities nih.gov. Beyond neurological injuries, this compound has been shown to decrease oxidative stress in models of cisplatin-induced nephrotoxicity and ameliorate acetaminophen-induced hepatotoxicity by inhibiting ROS nih.gov. In animal models of SCI, this compound has been observed to attenuate parameters of oxidative stress, diminish oxidative stress markers such as ROS and MDA, and increase antioxidant enzymes like SOD mdpi.com. This mitigation of oxidative stress, alongside reduced necroptosis and neuroinflammation, contributes to the protective effects of this compound in SCI models mdpi.com. Furthermore, in vitro studies using neuronal cell models have shown that this compound can prevent cell damage induced by oxidative stress inducers mdpi.comnih.gov.

Neuropathic Pain

Neuropathic pain, a chronic condition resulting from damage to the nervous system, involves complex neuroinflammatory processes. Research suggests that necroptosis and the RIPK1 pathway contribute to the development and maintenance of neuropathic pain.

Peripheral Nerve Injury Models

Studies utilizing peripheral nerve injury models, such as chronic constriction injury (CCI) and spared nerve injury (SNI) in rats, have demonstrated the involvement of RIPK1 and RIPK3 in neuropathic pain researchgate.netmdpi.comsci-hub.senih.gov. Following peripheral nerve injury, there is an observed increase in the expression of RIPK1 and RIPK3 in the spinal cord, correlating with the development of mechanical allodynia and hyperalgesia frontiersin.orgnih.gov.

Administration of this compound in these models has shown therapeutic potential. Intrathecal injection of this compound has been experimentally proven to ameliorate neuropathic pain behaviors in SNI and CCI-induced rat models researchgate.netsci-hub.se. This compound treatment significantly reduced the levels of spinal pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and decreased the expression of necroptosis-associated proteins RIPK1 and RIPK3 researchgate.netmdpi.comnih.gov. Furthermore, this compound attenuated neuroinflammatory changes and decreased the number of microglial cells in the spinal dorsal horn researchgate.net. These findings suggest that necroptosis is a contributing factor to neuropathic pain induced by peripheral nerve injury and that this compound's inhibitory effect on the RIPK1/RIPK3 pathway offers a potential therapeutic strategy frontiersin.orgnih.gov.

Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by progressive neuronal loss, amyloid-β (Aβ) plaques, and tau hyperphosphorylation. RIPK1 activation and necroptosis have been implicated in the pathogenesis of AD.

Elevated levels of RIPK1 in the central nervous system are associated with microglial-mediated inflammation, axon degeneration, and necrotic cell death in AD alzdiscovery.org. RIPK1 can act as a transcriptional regulator, and RIPK1-regulated genes are highly enriched in the transcriptomic profile of genes altered in AD alzdiscovery.orgalzdiscovery.org. Preclinical models suggest that RIPK1 acts as a sensor for reactive oxygen species (ROS) and is activated in response to oxidative stress, triggering neuronal cell death alzdiscovery.org. RIPK1 activation in response to chronic cell stress is hypothesized to be a major driver of the pathogenic disease-associated microglial population observed in AD alzdiscovery.org.

Inhibition of RIPK1 kinase activity has shown neuroprotective effects in several rodent models of AD alzdiscovery.orgalzdiscovery.org. Treatment with the RIPK1 kinase inhibitor Necrostatin-1s has been shown to reduce Aβ plaque burden, tau aggregation, and levels of pro-inflammatory cytokines in APP/PS1 mice alzdiscovery.orgalzdiscovery.org. This compound has also been reported to improve performance on spatial memory tests in APP/PS1 mice and reduce cell loss in the 5XFAD mouse model alzdiscovery.orgalzdiscovery.org. In an aluminum-induced AD model, this compound enhanced acetylcholine (B1216132) (ACh) levels and downregulated the expression of AD-related genes and proteins frontiersin.orgnih.gov. Furthermore, this compound inhibited neural cell degeneration and alleviated learning and memory deficits in this model frontiersin.orgresearchgate.net. Studies also indicate that this compound can protect against microglial dysfunction and promote effective microglial clearance of Aβ alzdiscovery.org. This compound has been shown to prevent Aβ-induced cell death and alter levels of apoptotic marker proteins embopress.org. It can also reduce Aβ oligomers and plaques, as well as hyperphosphorylation and aggregation of tau, potentially through direct interaction embopress.org.

Experimental Autoimmune Encephalomyelitis (EAE) and Multiple Sclerosis (MS)

Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative autoimmune disease of the central nervous system characterized by demyelination and neuronal injury nih.govfrontiersin.org. Experimental autoimmune encephalomyelitis (EAE) is a commonly used animal model for studying MS pathogenesis nih.govfrontiersin.orgimmunologyresearchjournal.com. RIPK1 activation is implicated in MS pathology neurology.org.

Studies in EAE models have demonstrated that this compound, as a specific inhibitor of the RIPK1 kinase domain, can effectively alleviate the severity and pathological damage associated with the disease nih.govnih.gov. Treatment with this compound significantly decreased the number of lesions and inflammatory cell infiltrates in spinal cord tissues nih.gov. It also reduced the production of associated pro-inflammatory cytokines, including tumor necrosis factor α (TNFα), interferon-γ, and interleukin-1β nih.gov. This compound has been shown to suppress TNFα + zVAD-fmk-induced apoptosis and necroptosis in primary oligodendrocyte precursor cells nih.govnih.gov. Microglia-associated inflammation can trigger necroptosis in oligodendrocytes, which is critical for MS pathogenesis nih.gov. This compound may effectively regulate inflammation in microglial cells and necroptosis in oligodendrocytes nih.gov.

Therapeutic administration of a CNS-penetrant RIPK1 kinase inhibitor has been shown to be efficacious in reducing EAE disease severity in a dose-dependent manner, as assessed by mean and cumulative disease scores neurology.orgnih.govsanofimedical.com. This inhibition also reduced plasma neurofilament levels, a marker of axonal and neuronal damage neurology.orgnih.gov. RIPK1 inhibition in astrocytes has been shown to suppress inflammatory signaling sanofimedical.com. RIPK1 activation in microglia and astrocytes drives a deleterious inflammatory immune-related gene signature and impairs oligodendrocyte precursor cell myelination sanofimedical.com. A RIPK1 kinase inhibitor has been shown to block the progression of EAE, potentially by preventing monocyte elevation pnas.orgnih.gov.

Inflammatory and Autoimmune Diseases

Beyond neurological conditions, this compound has been investigated for its effects in various inflammatory and autoimmune disease models.

Acute Lung Injury

Acute lung injury (ALI) is a severe condition characterized by acute respiratory failure, disruption of the alveolar-capillary barrier, and activation of neutrophils, leading to lung tissue damage researchgate.netnih.govresearchgate.net. RIPK1 is involved in the pathogenesis of ALI techscience.com.

This compound has shown promise in treating lung injury in various experimental models. This compound alleviated lung injury and inflammatory response caused by ischemia-reperfusion (IR) in mice mdpi.comresearchgate.net. It reduced cytokine release and necroptosis of epithelial cells in mouse lungs mdpi.comresearchgate.net. In vitro studies also show that this compound mitigated cold ischemia-reperfusion-induced cell death and inflammatory responses in pulmonary epithelial cells, achieved by simultaneously inhibiting the formation of necrosomes and RIPK1-dependent apoptotic signaling mdpi.comresearchgate.net. This compound also relieved LPS-induced lung injury by inhibiting necroptosis of pulmonary epithelial cells and oxidative stress researchgate.net.

Neutrophilic Inflammation and NETs Release

Neutrophilic inflammation and the release of neutrophil extracellular traps (NETs) play a significant role in the pathogenesis of ALI and other inflammatory conditions like asthma bmj.comresearchgate.net. Excessive accumulation of NETs can exacerbate inflammation and promote disease progression bmj.com.

This compound has been shown to ameliorate neutrophilic inflammation by inhibiting NET formation and release bmj.comfrontiersin.orgnih.gov. This inhibitory effect is achieved by suppressing MLKL phosphorylation nih.gov. This compound can induce apoptosis of neutrophils, which may be an inherent mechanism by which it inhibits NET release and resolves neutrophilic inflammation oncotarget.combmj.com. In LPS-induced acute lung injury in mice, this compound markedly enhanced the resolution of established neutrophil-dependent inflammation by inducing neutrophil apoptosis oncotarget.com. It reduced the infiltration of inflammatory cells and inhibited the release of pro-inflammatory cytokines oncotarget.com. This compound has also been reported to prevent NET release by inhibiting neutrophil elastase (NE) activation and N-Gasdermin D (N-GSDMD) expression researchgate.net.

Summary of this compound Effects in Disease Models

Disease Model / ContextKey Findings Related to this compoundRelevant Mechanisms
Neuropathic Pain (Peripheral Nerve Injury)Alleviates neuropathic pain behaviors (hyperalgesia, allodynia). Reduces spinal pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Decreases RIPK1/RIPK3 expression. Reduces microglial cells in spinal dorsal horn.Inhibition of RIPK1/RIPK3 pathway, attenuation of neuroinflammation, regulation of microglial activity.
Alzheimer's DiseaseReduces Aβ plaque burden and tau aggregation. Decreases pro-inflammatory cytokines. Improves spatial memory. Enhances acetylcholine levels. Inhibits neural cell degeneration. Alleviates learning and memory deficits.Inhibition of RIPK1 kinase activity, reduction of Aβ and tau pathology, neuroprotection, anti-inflammatory effects.
EAE and Multiple SclerosisAlleviates disease severity and pathological damage. Decreases lesions and inflammatory cell infiltrates in spinal cord. Reduces pro-inflammatory cytokines (TNFα, IFNγ, IL-1β). Suppresses oligodendrocyte apoptosis/necroptosis.Inhibition of RIPK1 kinase domain, suppression of apoptosis and necroptosis in oligodendrocytes, regulation of inflammation.
Acute Lung InjuryAlleviates lung injury and inflammatory response (ischemia-reperfusion, LPS-induced). Reduces cytokine release. Inhibits necroptosis of epithelial cells. Mitigates cold ischemia-reperfusion-induced cell death.Inhibition of necroptosis and RIPK1-dependent apoptosis in epithelial cells, anti-inflammatory effects.
Acute Lung Injury (Neutrophilic Inflammation)Ameliorates neutrophilic inflammation. Inhibits NET formation and release. Induces neutrophil apoptosis. Reduces inflammatory cell infiltration and cytokine release. Prevents NET release via inhibiting NE/N-GSDMD.Inhibition of NET release (via MLKL phosphorylation, NE/N-GSDMD), induction of neutrophil apoptosis.

Intestinal Inflammation and Colitis-Associated Cancer (CAC)

Necroptosis has been strongly linked to intestinal inflammation, particularly in inflammatory bowel disease (IBD) and the development of colitis-associated cancer (CAC). Studies in mouse models of acute dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have shown that treatment with this compound significantly suppresses colitis symptoms. nih.govwjgnet.comresearchgate.net These symptoms include weight loss, colon shortening, colonic mucosa damage, and the excessive production of interleukin-6 (IL-6). nih.gov

Research indicates that this compound administration inhibits the upregulation of RIPK1 and RIPK3 and enhances the expression of caspase-8 in DSS-induced colitis. nih.gov In vitro studies using HT-29 colon cancer cells undergoing active necroptosis have also confirmed the anti-inflammatory effect of this compound, demonstrating a reduction in proinflammatory cytokine production and extracellular HMGB1 release. nih.gov Furthermore, in a mouse model of colitis-associated tumorigenesis, this compound administration significantly suppressed tumor growth and development, potentially by inhibiting JNK/c-Jun signaling. nih.govresearchgate.net

These findings suggest that targeting necroptosis with this compound could be a promising therapeutic strategy for intestinal inflammation and CAC in the context of IBD. nih.gov

Data from studies on this compound in DSS-induced colitis mouse models:

ParameterControl (DSS Vehicle)This compound TreatmentSignificance (P value)
Infarct size/risk area (%)51 ± 320 ± 2.7 (before ligation)< 0.05
30 ± 3.6 (after reperfusion)< 0.05
Troponin-I levels (ng/ml)102 ± 6.851 ± 5.7< 0.05

Autoimmune Arthritis and Vasculitis

Necroptosis has been implicated in the pathogenesis of autoimmune diseases, including autoimmune arthritis and vasculitis, with key necroptosis factors often upregulated. nih.gov this compound and its analogues have shown potential in suppressing autoimmune diseases not only by inhibiting necroptosis but also by suppressing apoptosis. nih.gov The precise molecular mechanisms are still being elucidated, but it is hypothesized that this effect may be due to this compound inhibiting necroptosis-induced release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines. nih.gov

In a study on autoimmune vasculitis, necroptosis was found to control NET generation and mediate complement activation and endothelial damage. Necrostatin-1s, a specific RIPK1 inhibitor, and necrosulfonamide, an MLKL inhibitor, reduced NET generation in human neutrophils stimulated with an antibody to MPO, a characteristic of ANCA-associated vasculitis. pnas.org Neutrophils from RIPK3-deficient mice also exhibited reduced NET generation in response to polyclonal anti-MPO IgG. pnas.org These findings suggest that RIPK3-dependent necroptosis is an upstream activator of ANCA-induced NET generation. pnas.org

However, another study investigating anti-LAMP-2 antibody-induced NET formation in ANCA-associated vasculitis found that this compound did not affect NET formation, while inhibitors of autophagy did. nih.gov This suggests that the role of this compound may vary depending on the specific trigger and pathway involved in NETosis in different types of vasculitis.

Sepsis

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, involves complex programmed cell death networks, including necroptosis. frontiersin.orgtandfonline.com Research has explored the effects of this compound in sepsis models, with some findings indicating a protective role.

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly decreased serum levels of extracellular cold-inducible RNA-binding protein (eCIRP) and pro-inflammatory cytokines like TNF-α and IL-6. tandfonline.com This suggests that necroptosis serves as a route for eCIRP release from macrophages in sepsis, and this compound can inhibit this release. tandfonline.com Previous studies have also demonstrated that this compound can increase survival and decrease systemic inflammation and lung injury in neonatal mice with sepsis. tandfonline.com

Conversely, other studies have presented conflicting results regarding the effect of this compound on survival in septic mouse models. In a rat model of CLP-induced sepsis, this compound administration surprisingly accelerated liver injury and shortened survival time. physiology.org While this compound inhibited the hepatocyte necroptosis pathway, it also increased apoptosis, indicated by increased TUNEL-positive cells, cleaved caspase-3 protein content, and Bax/Bcl-2 ratio. physiology.org This suggests a potential switch between cell death pathways upon this compound administration in sepsis, where inhibiting necroptosis might promote apoptosis, leading to detrimental outcomes in certain contexts. physiology.org

Data from studies on this compound in sepsis mouse models:

ParameterSeptic Mice (Vehicle)Septic Mice (this compound)Significance
Serum eCIRP levelsHighDecreasedSignificant
Serum TNF-α levelsHighDecreasedSignificant
Serum IL-6 levelsHighDecreasedSignificant
Peritoneal fluid eCIRPHighDecreasedSignificant
Peritoneal fluid TNF-αHighDecreasedSignificant
Peritoneal fluid IL-6HighDecreasedSignificant

Note: Data based on Figure 3 from citation tandfonline.com. Specific quantitative values were not extracted to maintain focus on the qualitative findings as presented.

Cardiovascular Diseases

Necroptosis plays a critical role in the pathomechanisms of various cardiovascular diseases, including myocardial infarction and ischemia-reperfusion injury. researchgate.netmdpi.com

Myocardial Infarction

Myocardial infarction (MI) involves significant cell death, and necroptosis is believed to contribute significantly to the infarct area. mdpi.comahajournals.org Studies have investigated the cardioprotective effects of this compound in MI models.

In mouse models of MI induced by LAD ligation followed by reperfusion, this compound administration significantly reduced the infarct size compared to the risk area. ahajournals.org When administered 30 minutes before ligation, this compound reduced the infarct size/risk area from 51 ± 3% in the control group to 20 ± 2.7%. ahajournals.org Administration immediately after the initiation of reperfusion also showed a reduction to 30 ± 3.6%. ahajournals.org this compound pretreatment also reduced troponin-I levels in the plasma, a marker of myocardial injury. ahajournals.org

These findings suggest that this compound can confer myocardial protection by inhibiting necroptosis during MI. ahajournals.org The protective effect was observed to be mediated by a caspase-independent pathway and conferred additional protection even in the presence of a pan-caspase inhibitor. ahajournals.org this compound has been shown to reduce myocardial cell death and maintain myocardial structural integrity, potentially inhibiting reactive fibrotic processes during late myocardial ischemia/reperfusion. mdpi.com

Data from studies on this compound in Myocardial Infarction mouse models:

ParameterControlThis compound (before ligation)This compound (after reperfusion)Significance (P value)
Infarct size/risk area (%)51 ± 320 ± 2.730 ± 3.6< 0.05
Troponin-I levels (ng/ml)102 ± 6.851 ± 5.7Not specified< 0.05

Note: Data based on citation ahajournals.org.

Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant issue in various organs, including the heart, lung, kidney, and skeletal muscle, and is a major problem in cardiac transplantation and flap surgery. frontiersin.orgmdpi.comfrontierspartnerships.org Necroptosis contributes to the pathogenesis of I/R injury. mdpi.comnih.gov

This compound has demonstrated protective effects against I/R injury in multiple organ systems. In a cardiac transplantation model in rats, this compound decreased cardiomyocyte necrosis and the recruitment of neutrophils and macrophages. frontierspartnerships.org It also reduced Troponin T (TnT) production and significantly increased cardiac output. frontierspartnerships.org this compound treatment attenuated ROS generation and decreased the expression of inflammatory mediators like Hmgb1, IL-23, and IL-17A. frontierspartnerships.org

In lung I/R injury models, this compound has been shown to alleviate lung injury and inflammatory responses. mdpi.comnih.govresearchgate.net It inhibits necroptosis and apoptosis of lung epithelial cells and promotes the apoptosis of neutrophils. mdpi.comnih.gov In vitro studies using cold ischemia-reperfusion models with lung epithelial cells demonstrated that this compound mitigated cell death and inflammatory responses by simultaneously inhibiting necrosome formation and RIPK1-dependent apoptosis. mdpi.comnih.gov

This compound has also shown protective effects in cerebral I/R injury, improving locomotive ability and relieving anxious behavior in rats while decreasing neuronal death. frontiersin.org It is thought to act through the RIP3/DAXX signaling pathway in this context. frontiersin.org In skin flap models, this compound has demonstrated a protective effect against I/R injury. frontiersin.org

Data from studies on this compound in Ischemia-Reperfusion Injury:

Organ/ModelKey FindingsRelevant Markers/Pathways Involved
Heart (Transplantation)Decreased cardiomyocyte necrosis, reduced neutrophil/macrophage recruitment, increased cardiac output. frontierspartnerships.orgTroponin T, ROS, Hmgb1, IL-23, IL-17A. frontierspartnerships.org
LungAlleviated lung injury and inflammation, inhibited epithelial cell necroptosis and apoptosis. mdpi.comnih.govNecrosome formation, RIPK1-dependent apoptosis, neutrophil apoptosis. mdpi.comnih.gov
Brain (Cerebral I/R)Improved locomotive ability, reduced anxious behavior, decreased neuronal death. frontiersin.orgRIP3/DAXX signaling pathway. frontiersin.org
Skin FlapProtective effect against I/R injury. frontiersin.orgNot specified in detail in snippet.

Other Disease Models

Beyond the specific categories mentioned, this compound has been investigated in a variety of other disease models, highlighting the broad implications of necroptosis in different pathological conditions.

In models of traumatic brain injury (TBI), this compound has shown anti-inflammatory effects and has been found to inhibit autophagy and apoptosis. frontiersin.org It also provides neuroprotection in neonatal hypoxia-ischemia by preserving mitochondrial function. frontiersin.org this compound has demonstrated neuroprotective effects in models of Alzheimer's disease, enhancing acetylcholine levels and downregulating AD-related genes and proteins, as well as alleviating learning and memory deficits. frontiersin.org In Parkinson's disease models, this compound prevents rotenone-induced necroptosis and exerts a protective effect on dopaminergic neurons. frontiersin.org

This compound has also been studied in the context of subarachnoid hemorrhage (SAH), where it attenuates early brain injury by inhibiting necroptosis and also plays a neuroprotective role by inhibiting apoptosis and autophagy pathways. frontiersin.org In spinal cord injury (SCI) and peripheral nerve injury (PNI) models, this compound can reduce ROS and inflammation. frontiersin.org

Furthermore, this compound has shown protective effects in models of acute liver failure, reducing reactive oxygen species production. nih.gov It has also been investigated in models of osteoarthritis, where it attenuated trauma-induced OA and IL-1β induced apoptosis. frontiersin.org

These diverse applications underscore the potential of targeting necroptosis with this compound in a wide range of diseases where this form of programmed cell death contributes to tissue damage and inflammation.

Cancer Research (General Anti-cancer Effects, Leukemia)

Research into the anti-cancer effects of this compound has explored its impact on various cancer cell types, including leukemia. While Nec-1 is primarily known as a necroptosis inhibitor, studies have investigated its influence on other cell death pathways, such as apoptosis, in the context of cancer.

In leukemia cells, this compound has been shown to enhance apoptosis induced by certain compounds, such as Shikonin (B1681659). nih.govresearchgate.netnih.gov This effect suggests that in some instances, inhibiting necroptosis with Nec-1 can sensitize leukemia cells to undergo apoptosis, highlighting a potential interplay between these two programmed cell death pathways. Specifically, in studies involving K562, HL-60, and primary leukemia cells, this compound or RIPK1 knockdown significantly enhanced Shikonin-induced apoptosis. researchgate.netnih.govfrontiersin.org The proposed mechanism involves the inhibition of RIPK1 kinase-dependent phosphorylation of ERK1/2 by Nec-1, which appears to contribute to the increased apoptotic rate. researchgate.netnih.gov This indicates that Nec-1's influence on cell death in leukemia can be complex and may depend on the specific therapeutic agent used.

Data from studies on leukemia cells treated with Shikonin and this compound illustrate the potential for Nec-1 to modulate the mode of cell death.

Cell Line/TypeTreatment CombinationObserved Effect on ApoptosisReference
K562 leukemia cellsShikonin + this compoundEnhanced apoptosis researchgate.netnih.gov
HL-60 leukemia cellsShikonin + this compoundEnhanced apoptosis researchgate.netnih.gov
Primary leukemia cellsShikonin + this compoundEnhanced apoptosis researchgate.netnih.gov

This suggests that targeting RIPK1 with this compound could be a strategy to promote apoptosis in leukemia cells, particularly when combined with other agents that induce cell death.

Osteoporosis

Necroptosis has been implicated in the pathogenesis of osteoporosis, a disease characterized by reduced bone mass and structural deterioration. Research has explored the potential of this compound to mitigate bone loss by inhibiting necroptosis, particularly in osteocytes, the primary cells embedded within bone tissue.

Studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, have shown an increased number of necroptotic osteocytes associated with elevated levels of tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov Treatment with this compound significantly decreased the expression of RIPK1 and RIPK3 in OVX rats and inhibited TNF-α-induced osteocyte necroptosis in vitro. frontiersin.orgnih.gov Both estrogen (E2) and this compound treatment markedly ameliorated trabecular bone deterioration in these models. frontiersin.orgnih.gov Furthermore, this compound treatment also elevated markers of bone formation and decreased markers of bone resorption. nih.gov

Investigations into glucocorticoid-induced osteoporosis (GIOP) have also examined the effects of this compound. High doses of dexamethasone, a glucocorticoid, have been shown to induce necrotic-like cell death in osteoblastic MC3T3-E1 cells, which could be inhibited by this compound. nih.gove-century.us this compound was found to significantly inhibit cell death induced by high doses and long-term treatment with dexamethasone, correlating with a decrease in RIPK1 expression and restoration of mitochondrial membrane potential. nih.gove-century.us

These findings suggest that this compound, by inhibiting osteocyte necroptosis, may represent a potential therapeutic strategy for osteoporosis.

Glaucoma

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). researchgate.netnih.gov Necroptosis has been identified as a key contributor to RGC death in glaucomatous injury. researchgate.netnih.govfrontiersin.orgmednexus.org Research has investigated the neuroprotective effects of this compound in experimental models of glaucoma.

In models of glutamate-induced retinal excitotoxicity, which mimics aspects of glaucoma, inhibitors targeting the RIPK1/RIPK3/MLKL pathway, including this compound, have demonstrated significant neuroprotective effects by mitigating RGC necroptosis. researchgate.netfrontiersin.orgmednexus.org These inhibitors not only prevent necroptotic cell death but also play a role in suppressing NLRP3 inflammasome activation, thereby reducing neuroinflammation and neuronal damage. researchgate.netfrontiersin.org Studies have shown that this compound can protect RGCs from glutamate-induced loss and retinal damage by inhibiting the RIPK1/RIPK3/MLKL pathway. researchgate.netmednexus.org

Furthermore, this compound encapsulated in nanoparticles has been explored as a delivery strategy for glaucoma treatment. researchgate.netnih.govacs.org These nanoparticles were shown to scavenge reactive oxygen species (ROS) and effectively inhibit the upregulation of the necroptosis pathway, reducing RGC death in an acute pathological glaucomatous injury model. researchgate.netnih.govacs.org

These results underscore the potential of this compound as a neuroprotective agent in glaucoma by targeting necroptosis and reducing associated inflammation and oxidative stress.

Periodontitis

Periodontitis is an inflammatory disease affecting the tissues supporting the teeth, and necroptosis has been implicated in its progression. nih.govresearchgate.netjst.go.jp Studies have investigated the role of RIPK1-mediated necroptosis in periodontitis and the effects of this compound intervention.

Research in experimental periodontitis models in mice has shown that RIPK1-mediated necroptosis is activated during the disease process. nih.govresearchgate.net Porphyromonas gingivalis, a key bacterium in periodontitis, has been shown to induce RIPK1-mediated necroptosis in cell lines relevant to periodontal tissue. nih.govresearchgate.net Inhibition of RIPK1 with this compound in vivo inhibited necroptosis, downregulated the expression of high mobility group protein B1 (HMGB1) and inflammatory cytokines, and reduced osteoclast counts in periodontal tissue. nih.govresearchgate.net

Furthermore, this compound pretreatment has been shown to ameliorate the osteogenic differentiation of LPS-treated periodontal ligament stem cells (PDLSCs) and promote the regeneration of cementum-like structures in nude mice. jst.go.jpplos.org These findings suggest that RIPK1/RIPK3-mediated necroptosis is an important mechanism of cell death in PDLSCs and that this compound has a protective effect by inhibiting necroptosis, thereby promoting periodontal tissue regeneration. jst.go.jpplos.org

These studies indicate that this compound, by regulating RIPK1-mediated necroptosis, holds promise as a therapeutic agent for periodontitis by reducing inflammation and bone resorption and promoting tissue regeneration.

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. Necroptosis has been recognized as a significant factor in cartilage degeneration in OA. frontiersin.orgmdpi.comresearchgate.net Research has explored the potential therapeutic effects of this compound in OA models.

In experimental models of trauma-induced mouse osteoarthritis and in chondrocytes treated with IL-1β, this compound has shown protective effects. frontiersin.orgresearchgate.net this compound, as an inhibitor of RIPK1, significantly suppressed catabolism in both in vivo and in vitro OA models. frontiersin.orgresearchgate.net It abolished the increase in matrix metalloproteinase (MMP) and ADAM metallopeptidase with thrombospondin type 1 motif 5 (ADAMTs5) expression induced by IL-1β in vitro. frontiersin.orgresearchgate.net The protective effect of this compound in chondrocytes appears to involve the inhibition of apoptosis, HMGB1 expression, and the NF-κB signaling pathway. frontiersin.orgresearchgate.net While Nec-1 significantly reduced the degree of destruction of OA cartilage in animal models, it did not inhibit changes in subchondral bone. frontiersin.orgresearchgate.net

These findings suggest that this compound may be a novel therapeutic candidate for treating OA by inhibiting cartilage degeneration and inflammation, potentially through mechanisms involving RIPK1, HMGB1, and NF-κB signaling. frontiersin.orgresearchgate.net

Kidney Injury (Nephrotoxicity)

Acute kidney injury (AKI) is a serious condition with high morbidity and mortality, and tubular epithelial cell death, including necroptosis, plays a key role in its development. frontiersin.orgscienceopen.comaustinpublishinggroup.com Research has investigated the protective effects of this compound in various models of kidney injury, including those induced by ischemia-reperfusion and nephrotoxic agents like cisplatin (B142131).

In murine models of renal ischemia-reperfusion injury (IRI), this compound has been shown to significantly alleviate renal dysfunction and tissue damage, supporting the role of necroptosis in the pathogenesis of ischemic AKI. scienceopen.comfrontiersin.org Compared to a pan-caspase inhibitor, Nec-1 provided detectable protection in these models. scienceopen.com

Necroptosis has also been implicated in cisplatin-induced nephrotoxicity. frontiersin.orgaustinpublishinggroup.commdpi.com Cisplatin treatment has been shown to induce the expression of RIPK1, RIPK3, and MLKL in tubular cells and in the kidney. austinpublishinggroup.commdpi.com this compound treatment has been reported to prevent cisplatin-induced kidney injury in mouse models. austinpublishinggroup.commdpi.com In vitro studies have also shown that this compound can inhibit cell death induced by cisplatin in renal tubular cells. austinpublishinggroup.commdpi.com

Furthermore, studies have reported that this compound alleviated renal injury in models of sepsis- and cisplatin-induced AKI, potentially by increasing renal autophagy activity and improving autophagosome elimination. frontiersin.org this compound has also shown therapeutic effects in in vitro models of cyclosporin (B1163) A-associated tubular injury. scienceopen.com

These findings suggest that this compound offers protective effects against various forms of kidney injury by inhibiting necroptosis and potentially influencing other cellular processes like autophagy.

Liver Injury

The liver is susceptible to injury from various factors, including drug overdose and sepsis, and necroptosis has been implicated in the resulting hepatotoxicity. ekb.egekb.egphysiology.orgresearchgate.netresearchgate.net Research has explored the protective effects of this compound in models of liver injury.

In studies investigating acetaminophen (B1664979) (APAP)-induced hepatotoxicity, a common cause of acute liver failure, pretreatment with this compound significantly decreased serum levels of liver injury markers such as ALT and AST, indicating protective effects against APAP-induced acute liver injury. ekb.egekb.egresearchgate.net this compound was shown to have antioxidant, anti-inflammatory, anti-apoptotic, and anti-necroptotic effects that counteracted APAP-induced injury. ekb.egekb.eg It inhibited RIPK1 and necrosome formation, decreasing intracellular ROS production. ekb.eg Nec-1 also downregulated liver IL-33 protein expression and attenuated hepatocellular damage and serum IL-33. ekb.eg

In an LPS-induced piglet sepsis model, necroptosis was observed in the liver, and pretreatment with this compound significantly decreased markers of necroptosis and alleviated liver inflammation and injury. researchgate.net Nec-1 pretreatment reduced liver morphological damage and attenuated liver damage indicated by decreased activities of AST and AKP. researchgate.net Furthermore, it inhibited liver mRNA expression of inflammatory cytokines like IL-6 and IL-1β. researchgate.net

However, some studies have reported complex effects of this compound in liver injury models. In a rat model of cecal ligation and puncture (CLP)-induced sepsis, this compound administration surprisingly accelerated liver injury and shortened survival time, with increased markers of apoptosis. physiology.org This suggests that in certain contexts, inhibiting necroptosis with Nec-1 might shift the balance towards other cell death pathways, potentially exacerbating injury.

Hair Cycle Regulation

Research indicates that necroptosis plays a role in hair cycle regression, positioning this compound (Nec-1), a receptor-interacting protein kinase 1 (RIPK1) inhibitor, as a potential therapeutic target for hair loss. Studies have investigated the involvement of necroptosis in hair cycle regulation and the underlying molecular mechanisms nih.govresearchgate.net. RIPK1 and RIPK3 are highly expressed in outer-root sheath (ORS) cells during the hair regression period nih.govresearchgate.net.

Experiments using diverse RIPK1/3 inhibitors and siRNA in human ORS cells and animal models have been conducted nih.govresearchgate.net. This compound stable (Nec-1s), a more stable analog of this compound, demonstrated effectiveness in promoting hair growth among several inhibitors tested nih.govresearchgate.net. Nec-1s was shown to induce ORS cell proliferation and migration and increase hair follicle length in mouse and pig organ cultures nih.govresearchgate.net. Furthermore, in a mouse model, Nec-1s accelerated the telogen-to-anagen transition and elongated the anagen period nih.govresearchgate.net.

Mechanistically, Nec-1s promotes hair growth by inhibiting necroptosis and activating the Wnt/β-catenin pathway nih.govresearchgate.net. Nec-1s upregulated the mRNA expression of Wnt3a and Wnt5b and the activity of β-catenin nih.govresearchgate.net. This compound may be involved in hair cycle regulation under normal physiological conditions nih.govfrontiersin.org. It upregulates Wnt3a and Wnt5b mRNA expression and increases the nuclear translocation of β-catenin by stimulating β-catenin promoter binding activity nih.govfrontiersin.org.

Detailed research findings on the effects of Nec-1s on hair follicle growth are presented in the table below, based on mouse vibrissa follicle and pig hair follicle organ cultures researchgate.net:

Treatment GroupMouse Vibrissa Follicle Length Increase (µm)Pig Hair Follicle Length Increase (µm)
Control--
Nec-1i--
Nec-1--
Nec-1sSignificantly increased (p < 0.01 or p < 0.05)Significantly increased (p < 0.01 or p < 0.05)

Additionally, topical application of Nec-1s facilitated the telogen-to-anagen transition and increased the number of proliferating hair matrix cells and ORS cells in mice researchgate.net.

Oocyte Survival

This compound (Nec1) has been investigated for its potential to enhance oocyte survival and developmental competence, particularly in the context of in vitro maturation (IVM) and vitrification frontiersin.orgnih.govnih.gov. Nec1 blocks necrotic cell death and is widely used in disease models to examine the contribution of receptor-interacting protein kinase 1 nih.govnih.gov.

Studies have explored whether adding Nec1 into IVM media could enhance the survival and developmental competency of oocytes following vitrification procedures nih.govnih.gov. In one study using mouse oocytes, germinal vesicle oocytes were matured in IVM medium containing different concentrations of Nec1 (0.5 and 1 µmol/L) nih.govnih.gov. After IVM, the oocytes were vitrified and warmed nih.govnih.gov.

The results indicated that oocyte maturation rates were significantly higher in the Nec1-treated groups compared to the untreated group nih.gov. Specifically, groups treated with 0.5 µmol/L and 1 µmol/L Nec1 showed maturation rates of 91.8% and 92.2%, respectively, compared to 85.1% in the untreated group nih.gov. The survival rate of oocytes after warming was significantly higher in the group treated with 1 µmol/L Nec1 (95.8%) compared to the untreated group (89.6%) nih.gov.

Further analysis showed that the survival and developmental competency of oocytes were higher in the 1 µmol/L Nec1-treated group nih.gov. While the proportion of oocytes with intact spindles/chromosomes and stable membranes was similar across groups, the mitochondrial integrity of all Nec1-treated groups showed a higher score with strong staining nih.gov. The 1 µmol/L Nec1 treatment also significantly increased the expression of Mad2, Gdf9, and Bcl2 nih.gov.

Data on oocyte maturation, survival, cleavage, and blastocyst formation rates from a study using mouse oocytes are presented below nih.gov:

GroupMaturation Rate (%)Survival Rate After Vitrification (%)Cleavage Rate (%)Blastocyst Formation Rate (%)
Untreated Control85.189.6-11.6
0.5 µmol/L Nec1 IVM91.8-77.022.5
1 µmol/L Nec1 IVM92.295.875.221.9

Note: Cleavage rate and blastocyst formation rate were assessed after vitrification and warming of matured oocytes nih.gov.

Conversely, another study suggested that the inclusion of this compound decreased the survival rate of vitrified oocytes, proposing that necroptosis might play a role in preserving oocyte integrity post-vitrification and that the positioning of pMLKL and pRIPK is unique in mouse oocytes researchgate.netecerm.org.

Islet Graft Function

This compound (Nec-1) has been explored for its effects on enhancing the in vitro development and graft function of islets, particularly young porcine islets (PPIs), which represent a potential source for islet transplantation but are functionally immature frontiersin.orgmdpi.comnih.gov. Necroptosis has been shown to play a key role in islet cell death, and the release of danger associated molecular patterns (DAMPs) from necroptotic islets can activate an inflammatory response, reducing islet viability and worsening graft outcomes mdpi.com. Nec-1 acts as a specific small-molecule allosteric inhibitor of RIPK1, thus inhibiting necroptosis mdpi.com.

Previous research demonstrated that culturing PPIs in media supplemented with Nec-1 immediately after isolation augmented islet insulin (B600854) content, proportion of endocrine cells, and in vitro insulin secretion mdpi.com. Further studies identified 100 µM of Nec-1 as an effective dose to enhance the in vitro maturation of PPIs during tissue culture mdpi.com.

More recent studies have examined the impact of Nec-1 supplementation during tissue culture on PPIs in vitro and in vivo after transplantation in STZ-induced diabetic mice mdpi.comnih.gov. PPIs were isolated and cultured in media alone or supplemented with Nec-1 (100 µM) on day 0 or day 3 of culture nih.gov.

The results indicated that Nec-1 supplementation on day 3 of culture significantly improved various aspects of islet function mdpi.comnih.gov. While islet viability and oxygen consumption rate remained high, Nec-1 supplementation enhanced islet recovery, insulin content, endocrine cellular composition, GLUT2 expression, differentiation and proliferation of endocrine cells, and insulin secretion capacity mdpi.comnih.gov. Adding Nec-1 on day 3 specifically enhanced the recovery, proportion of delta cells, beta-cell differentiation and proliferation, and stimulation index nih.gov.

In vivo, this led to shorter times to normoglycemia, better glycemic control, and higher circulating insulin levels in diabetic mice transplanted with Nec-1-treated islets compared to untreated islets mdpi.comnih.gov. These findings suggest that Nec-1 supplementation during islet tissue culture can enhance graft function mdpi.comnih.gov.

Data highlighting the improvements in islet characteristics and transplant outcomes with Nec-1 supplementation are summarized below mdpi.comnih.gov:

Characteristic/OutcomeUntreated IsletsNec-1 Supplemented Islets (Day 3)
Islet RecoveryBaselineSignificantly Improved
Insulin ContentBaselineSignificantly Improved
Endocrine Cellular CompositionBaselineSignificantly Improved
GLUT2 ExpressionBaselineSignificantly Improved
Beta-cell ProliferationBaselineEnhanced
Insulin Secretion CapacityBaselineSignificantly Improved
Time to Normoglycemia (in vivo)LongerShorter
Glycemic Control (in vivo)Less controlledBetter controlled
Circulating Insulin (in vivo)LowerHigher

Methodological Considerations in Necrostatin 1 Research

In Vitro Model Systems

In vitro studies using various cell lines and primary cell cultures are fundamental to understanding the cellular effects of Necrostatin-1 and the necroptotic pathway. These models allow for controlled environments to investigate the molecular mechanisms involved.

Cell Lines

Numerous cell lines have been utilized to study this compound's effects on necroptosis and other cell death modalities under various stimuli.

L929 Cells: The murine fibrosarcoma L929 cell line is a classic model for studying TNF-induced necroptosis, even in the absence of caspase inhibitors. This compound has been shown to inhibit TNF-induced necroptosis in L929 cells. citeab.comfishersci.ca Studies have also investigated the interaction of this compound with other cell death inducers like shikonin (B1681659) in L929 cells. citeab.com

Jurkat Cells: Jurkat cells, a human T-cell leukemia line, have been used to assess this compound's impact on apoptosis. This compound did not induce apoptosis in Jurkat cells, as evidenced by Annexin V/PI staining and morphological analysis. wikipedia.org However, Nec-1 was found to inhibit TNF-induced necrosis in Jurkat cells in the presence of a caspase inhibitor. fishersci.ca

HT-29 Cells: The human colorectal adenocarcinoma cell line HT-29 has been used in studies involving necroptosis, although the direct application of this compound in the context of specific death inducers like erastin (B1684096) or glutamate (B1630785) analog in this cell line was not explicitly detailed in the provided snippets. abcam.com

SH-SY5Y Cells: This human neuroblastoma cell line is commonly used as a neuronal model. This compound prevented rotenone-induced necroptosis in SH-SY5Y cells by decreasing the phosphorylation level of MLKL. wikipedia.orgebi.ac.uksynpeptide.com this compound also reduced oxidative stress-induced cell damage in H2O2-induced SH-SY5Y cell lines by inhibiting cathepsin D. fishersci.cawikidoc.org

Huh7 and SK-HEP-1 Cells: These human liver cancer cell lines have been used to investigate this compound's effects on ferroptosis. This compound was shown to block ferroptosis in Huh7 and SK-HEP-1 cells through a mechanism independent of RIP1 and IDO inhibition. fishersci.ca

PC12 Cells: The rat pheochromocytoma PC12 cell line is another neuronal model. This compound has been reported to exert a neuroprotective effect on 6-OHDA-treated PC12 cells. synpeptide.com

BV2 Cells: This murine microglial cell line has been used to study the anti-inflammatory effects of this compound. In BV2 cells exposed to various stimuli (z-VAD-fmk, LPS, BV6), this compound abolished cell damage associated with the inhibition of necroptotic factors (RIP1/RIP3/MLKL) and reduction in pJNK/JNK levels. ebi.ac.uk

Other cell lines like K562, RPE, and HeLa have been reported as being insensitive to this compound in the context of cold-induced cell death (ferroptosis). lipidmaps.org HT1080 fibrosarcoma cells have also been used to study sensitivity to this compound in erastin-induced toxicity. abcam.com

Primary Cell Cultures

Primary cell cultures offer a more physiologically relevant model compared to continuous cell lines.

Fibroblasts: Primary fibroblasts from Parkinson's disease patients and rotenone-treated fibroblasts have been used to evaluate necroptosis. This compound prevented rotenone-induced necroptosis in primary fibroblasts. wikipedia.orgsynpeptide.com Studies have also used primary human kidney fibroblasts to assess cold tolerance, where this compound did not significantly affect cell viability in cold-induced ferroptosis. lipidmaps.org

Neurons: Primary neuronal cultures, including cortical neurons and mesencephalic neurons, have been utilized to study neuroprotection by this compound in models of neurodegenerative diseases and injury. This compound protected dopaminergic neurons differentiated from fibroblasts of PD patients and suppressed cell death in models of Alzheimer's and Parkinson's disease. ebi.ac.uk Primary cortical neuronal cultures prepared from neonatal mice and hamsters have been used to study cold tolerance, where this compound did not significantly affect cell viability in cold-induced ferroptosis. lipidmaps.org Primary oligodendrocyte precursor cells have been used to demonstrate that Nec-1 suppressed TNFα + zVAD-fmk-induced apoptosis and necroptosis. tocris.com

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the systemic effects and therapeutic potential of this compound in complex biological systems and disease contexts.

Rat Models: Rats have been used in various disease models to study the effects of this compound. These include models of acute myocardial infarction, traumatic brain injury (TBI), cerebral ischemia/reperfusion (I/R) injury, sepsis-induced liver injury, skeletal muscle ischemia reperfusion (IR), peripheral nerve injury (PNI), and spinal cord injury (SCI). citeab.comfishersci.cawikidoc.orgoup.comflybase.orgwikipedia.org Nec-1 inhibited myocardial tissue necroptosis and improved cardiac function in acute MI models. oup.com In cerebral I/R rats, this compound improved locomotive ability and relieved anxious behavior while decreasing neuronal death. fishersci.ca

Mouse Models: Mice are widely used animal models in this compound research. Studies have been conducted in models of myocarditis, TBI, atherosclerosis, cardiac I/R injury, inflammatory diseases (fulminant hepatic failure, acute lung injury, systemic inflammatory response syndrome), intestinal inflammation, amyotrophic lateral sclerosis (ALS) (SOD1 mutant mice), Alzheimer's disease, Huntington's disease, Parkinson's disease (MPTP-treated mice), necrotizing enterocolitis (NEC), and experimental autoimmune encephalomyelitis (EAE). ebi.ac.ukfishersci.catocris.comoup.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comamericanelements.comwikipedia.org this compound protected heart tissues from myocardial injury in a CVB3-induced myocarditis mouse model. oup.com In a TBI mouse model, this compound showed anti-inflammatory effects and inhibited autophagy and apoptosis. fishersci.ca this compound effectively alleviated the severity and pathological damage associated with EAE in mice. tocris.com

Piglet Models: Piglet models have been utilized, particularly in research on necrotizing enterocolitis (NEC) and pancreatic islet transplantation. wikipedia.orgamericanelements.com Nec-1 supplementation enhanced both the in vitro and in vivo function of young porcine islets after transplantation into STZ-induced diabetic mice. americanelements.com

Animal models provide a means to manipulate variables and gain mechanistic insights into disease pathogenesis and the effects of this compound. wikipedia.org

Assessment of Cell Death Pathways

Evaluating the specific cell death pathways involved is critical for understanding how this compound exerts its effects. This is typically done by assessing key markers of necroptosis and apoptosis.

Necroptosis Markers

Assessment of necroptosis commonly involves examining the expression and phosphorylation status of key proteins in the necroptotic signaling pathway.

RIPK1, RIPK3, and MLKL Phosphorylation/Expression: Receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like pseudokinase (MLKL) are central components of the necrosome. Their phosphorylation and expression levels are widely used markers of necroptosis activation. citeab.comoup.comnih.govwikipedia.orgwikipedia.org this compound, as a RIPK1 inhibitor, blocks the formation of the RIPK1-RIPK3 complex and inhibits the phosphorylation of RIPK1, RIPK3, and MLKL, thereby suppressing necroptosis. oup.comflybase.orgnih.govwikipedia.org Studies consistently show that this compound treatment leads to decreased expression and/or phosphorylation of these markers in various in vitro and in vivo models of necroptosis. citeab.comebi.ac.ukfishersci.caoup.comflybase.orgwikipedia.orgwikipedia.org For example, in a rat model of ischemic stroke, this compound significantly decreased the ischemia-induced increase of p-RIPK1 expression and reduced RIPK3, MLKL, and p-MLKL expression levels. flybase.org

Apoptosis Markers

While primarily known as a necroptosis inhibitor, this compound's effects on apoptosis are also frequently assessed.

Caspase-3, Bax, Bcl-2, Annexin V/PI staining: Apoptosis is characterized by the activation of caspases, changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and alterations in cell membrane integrity.

Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation (often measured as cleaved caspase-3) indicates ongoing apoptosis. wikipedia.orgfishersci.fi this compound's effect on caspase-3 activation varies. In some models, this compound has been shown to reduce cleaved caspase-3 expression, suggesting an inhibitory effect on apoptosis. wikipedia.orgwikipedia.org However, in other contexts, this compound did not reduce caspase-3-positive cells or even increased cleaved caspase-3 protein content. citeab.comwikipedia.org

Bax and Bcl-2: The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins is a critical determinant of the mitochondrial apoptotic pathway. wikipedia.orgfishersci.fi this compound has been shown to upregulate Bcl-2 expression and downregulate Bax expression, or reduce the Bax/Bcl-2 ratio, indicating an anti-apoptotic effect in certain models. citeab.comwikipedia.orgwikipedia.org

Annexin V/PI staining: Annexin V staining, often combined with propidium (B1200493) iodide (PI) staining, is a common method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) externalization. wikipedia.orgwikipedia.orgfishersci.fi Studies using Annexin V/PI staining have shown that this compound can reduce the proportion of apoptotic cells in various models. wikipedia.orgwikipedia.orgfishersci.fi However, in some cases, this compound treatment did not change the apoptotic rate detected by Annexin V/PI staining or even increased the incidence of certain cell death phenotypes. citeab.comwikipedia.org

TUNEL staining: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining detects DNA fragmentation, a hallmark of apoptosis and other forms of cell death. flybase.org this compound treatment has been shown to decrease TUNEL-positive cells in some studies, indicating reduced cell death. wikipedia.orgwikipedia.org However, increased TUNEL-positive cells have also been reported with this compound treatment in specific contexts. citeab.com

The assessment of both necroptosis and apoptosis markers is essential for a comprehensive understanding of this compound's effects on cell fate, as the interplay between these pathways is complex and context-dependent.

Challenges and Controversies in Necrostatin 1 Research

Specificity and Off-Target Effects

A major challenge in interpreting results obtained with Nec-1 is its reported lack of absolute specificity for RIPK1. While initially identified and widely used as a potent and specific allosteric inhibitor of RIPK1 kinase activity, subsequent studies have revealed off-target effects that can confound experimental outcomes. abcam.comrndsystems.com

IDO Inhibition

One of the most well-documented off-target effects of Nec-1 is its inhibition of indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgahajournals.orgnih.govcas.czresearchgate.net Nec-1 was originally named methyl-thiohydantoin-tryptophan (MTH-Trp) and was defined as an inhibitor of IDO. nih.gov This dual inhibitory activity is particularly relevant in inflammatory disease settings, where IDO plays a significant role in inflammation. nih.govresearchgate.net Therefore, the protective effects observed with Nec-1 in such models could be attributed to either RIPK1 inhibition, IDO inhibition, or a combination of both, making it difficult to definitively ascertain the role of RIPK1. nih.govresearchgate.netfrontiersin.orgahajournals.orgcas.czacs.org Both Nec-1 and its inactive variant, Necrostatin-1i (Nec-1i), have been shown to inhibit human IDO. researchgate.netnih.govcaymanchem.com

Other Kinase Activities (e.g., PAK1, PKAcα)

Beyond IDO, Nec-1 has also been reported to exhibit partial inhibitory effects on other kinases. An analysis of 98 human kinase activities revealed that Nec-1 can partially inhibit PAK1 and PKAcα. researchgate.netfrontiersin.orgnih.govresearchgate.net These additional off-target kinase activities further contribute to the complexity of interpreting Nec-1's effects and raise concerns about attributing all observed outcomes solely to RIPK1 inhibition.

Dose-Dependent and Cell-Type Specific Effects

The efficacy and even the nature of Nec-1's effects can vary significantly depending on the concentration used and the specific cell type being studied. ahajournals.orgnih.govplos.orgnih.govnih.gov

Studies have shown that different concentrations of Nec-1 are required to achieve maximal inhibition of necroptosis in different cell lines. For example, in murine L929SA cells, higher doses of Nec-1 were more effective at reducing RIPK1 kinase autophosphorylation and necroptosis. nih.gov However, in other contexts, high doses of Nec-1 have been observed to lead to reduced cell proliferation or even increased cytotoxicity, independent of RIPK1 inhibition. plos.orgmdpi.com

Furthermore, the protective effects of Nec-1 can be cell-type specific. For instance, the protective effect of Nec-1 against RSL3-induced ferroptosis was found to be partial and cell-type specific in hepatocellular carcinoma cell lines. mdpi.com The optimal dose of Nec-1 for enhancing the in vitro maturation of porcine islets was determined to be 100 µM, with higher concentrations being less effective. nih.gov

Cell Type / ModelStimulus / ConditionNecrostatin-1 ConcentrationObserved EffectCitation
Murine L929SA cellsTNF-induced necroptosis> 20 µMMaximal inhibition of necrosis plos.org
Murine L929SA cellsTNF-induced necroptosis20-50 µMCommonly used dose for maximal inhibition plos.org
FADD-/- T cellsTCR stimulation< 1 µMInhibition of necrosis, rescue of proliferation plos.org
Wild type and FADD-/- T cellsTCR stimulation> 20 µMReduced proliferation plos.org
Huh7 and SK-HEP-1 cellsSulfasalazine-induced ferroptosisSignificant protectionRIPK1- and IDO-independent inhibition of ferroptosis mdpi.com
Huh7 and SK-HEP-1 cellsErastin-induced ferroptosisDose-dependentPrevention of growth inhibition mdpi.comnih.gov
Huh7 and SK-HEP-1 cellsRSL3-induced ferroptosis20 µMPartial and cell-type specific rescue of decreased cell viability mdpi.comnih.gov
SH-SY5Y cellsMPP+-induced deathProtection independent of RIPK1/RIPK3 mdpi.comnih.gov
Undifferentiated SH-SY5Y cellsH2O2-induced cell damage10-40 µMAttenuated cell death (higher efficacy than in differentiated cells) nih.gov
Neuronal differentiated SH-SY5Y cellsH2O2-induced cell damage10-40 µMAttenuated cell death (lower efficacy than in undifferentiated cells) nih.gov
Undifferentiated SH-SY5Y cells6-hydroxydopamine-induced damage20 and 40 µMPartial protection nih.govresearchgate.net
Neuronal differentiated SH-SY5Y cells6-hydroxydopamine-induced damage40 µMPartial protection nih.govresearchgate.net
HT-22 cellsGlutamate-induced oxytosisInhibition of oxytosis by increasing GSH and reducing ROS frontiersin.org
Young porcine isletsIn vitro culture100 µMMost effective for enhancing maturation, higher recovery, endocrine cell composition, GLUT2 expression, and insulin (B600854) secretion nih.gov
Young porcine isletsIn vitro culture200 µMFailed to improve insulin release, lower stimulation index compared to 100 µM nih.gov
Rat peripheral nerve injury modelNeuropathic pain100, 200, 400 µg/kg (IP)Dose-dependent relief of mechanical and thermal allodynia frontiersin.org

Context-Dependent Efficacy and Dual Effects

The effectiveness of Nec-1 can be highly dependent on the specific cellular context and the nature of the cell death stimulus. nih.govnih.govacs.orgmdpi.com In some models, Nec-1 effectively blocks necroptosis by inhibiting RIPK1, leading to protective effects. nih.govfrontiersin.org However, in other situations, Nec-1 may exhibit dual or even contradictory effects. mdpi.com

Furthermore, Nec-1's off-target effects, such as IDO inhibition, can contribute to its observed outcomes, particularly in inflammatory conditions, adding another layer of context dependency to its efficacy. nih.govacs.org

Limitations of Inactive Analogs (e.g., Necrostatin-1i)

To control for potential off-target effects of Nec-1, researchers often utilize inactive analogs, such as Necrostatin-1i (Nec-1i). Nec-1i is a demethylated variant of Nec-1 that is significantly less effective at inhibiting RIPK1 kinase activity in vitro (approximately 100-fold less potent) and in necroptosis assays (approximately 10-fold less potent). researchgate.netnih.govcaymanchem.com It is often used as a negative control to help distinguish RIPK1-dependent effects from off-target effects. caymanchem.comsigmaaldrich.com

However, the use of Nec-1i as a definitive inactive control has its own limitations. Both Nec-1 and Nec-1i have been shown to inhibit IDO, meaning that Nec-1i cannot serve as a control for IDO-mediated effects. researchgate.netnih.govcas.czcaymanchem.commdpi.com Moreover, studies have shown that at high concentrations, Nec-1i can become equipotent to Nec-1 in preventing TNF-induced mortality in mice, suggesting that it may still exert some RIPK1-independent effects or that the in vivo context differs from in vitro assays. mdpi.comresearchgate.netnih.gov Paradoxically, low doses of Nec-1 or Nec-1i have even been reported to sensitize mice to TNF-induced mortality, further complicating their interpretation as simple inactive controls. researchgate.netnih.gov These findings suggest that Nec-1i is not a completely inert compound and its use as a control requires careful consideration and validation. mdpi.comresearchgate.netnih.gov

Necrostatin 1 Analogs and Derivatives

Necrostatin-1s (7-Cl-O-Nec-1): Improved Specificity and Stability

Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a significant analog of Necrostatin-1, engineered for enhanced biological and pharmacological characteristics. nih.govwikipedia.org It is recognized as a potent and selective inhibitor of RIPK1-dependent necroptosis. nih.gov A key advantage of Nec-1s over its parent compound is its superior metabolic stability. nih.govbmj.comacs.org Early research indicated that the original this compound has very limited metabolic stability, with a half-life of less than five minutes in mouse microsomal assays, which was significantly improved in Nec-1s to approximately one hour. bmj.com

Furthermore, Nec-1s exhibits greater specificity for RIPK1. nih.govacs.org The original this compound was found to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunosuppression. nih.govbmj.com In contrast, Nec-1s was specifically designed to eliminate this activity, showing no inhibitory effect on IDO. bmj.comacs.orgacs.org In a screening of over 400 human kinases, 7-Cl-O-Nec-1 demonstrated exclusive selectivity for RIPK1. bmj.com This enhanced specificity makes it a more reliable tool for studying the precise roles of RIPK1. bmj.com In terms of potency, studies have shown Nec-1s to be more effective at inhibiting RIPK1 than this compound, with one report indicating it is approximately twice as effective in cellular assays. nih.govacs.org

PropertyNecrostatin-1s (7-Cl-O-Nec-1)This compoundSource
Target RIPK1RIPK1, IDO nih.govbmj.com
Potency (EC50 in Jurkat cells) ~210 nM~490 nM nih.govacs.org
Metabolic Stability (mouse microsomal T1/2) ~1 hour< 5 minutes bmj.com
Selectivity Highly selective for RIPK1; no IDO inhibitionInhibits both RIPK1 and IDO bmj.comacs.org

Cl-Necrostatin-1

The designation "Cl-Necrostatin-1" is understood to be a shorthand or alternative name for 7-Cl-O-Nec-1 (Necrostatin-1s). The "Cl" in the name refers to the chlorine atom added to the indole (B1671886) ring of the this compound structure, a key modification that confers the improved stability and specificity detailed in the previous section. wikipedia.org Therefore, the characteristics and research findings attributed to 7-Cl-O-Nec-1 are applicable to Cl-Necrostatin-1.

Necroptosis-IN-1

There is limited specific information available in scientific literature for a distinct compound explicitly named "Necroptosis-IN-1". This term may be used generically in some contexts to refer to an inhibitor of necroptosis, but it does not correspond to a widely recognized, specific analog or derivative of this compound in the available research.

GSK2982772

GSK2982772 is a potent, orally active, and ATP-competitive inhibitor of RIPK1. plos.orgyoutube.com It demonstrates high selectivity for its target. youtube.com In biochemical assays, GSK2982772 has an IC50 value of 16 nM against human RIPK1 and shows over 1,000-fold selectivity for RIPK1 when tested against a panel of more than 339 other kinases. plos.org

GSK2982772 was advanced into clinical development for the treatment of chronic inflammatory diseases. nih.govabmole.com A Phase I study in healthy volunteers found that single and repeat oral doses were safe and well-tolerated, with predictable pharmacokinetics. abmole.com The study also confirmed high levels of RIPK1 target engagement, supporting progression into further clinical trials. abmole.com However, a subsequent Phase 2a trial in patients with active ulcerative colitis did not show a significant clinical benefit compared to placebo. nih.gov Following an internal portfolio review, the clinical development of GSK2982772 for inflammatory diseases was halted, and the compound was moved back to the research phase. invivogen.com

CompoundTargetIC50 (human RIPK1)SelectivityClinical StatusSource
GSK2982772 RIPK116 nM>1000-fold vs. 339 kinasesMoved back to research from Phase 2 plos.orgyoutube.cominvivogen.com

Other RIPK1 Inhibitors

Beyond direct analogs of this compound, other small molecules have been identified as inhibitors of RIPK1, some of which were initially developed for other targets.

RIPA-56 : This compound is a potent, selective, and metabolically stable inhibitor of RIPK1, with a reported EC50 or IC50 of 13 nM. It displays high selectivity, showing no inhibition of the related kinase RIPK3 at concentrations up to 10 µM. RIPA-56 is orally bioavailable and has been shown to reduce mortality and multi-organ damage in a mouse model of systemic inflammatory response syndrome (SIRS).

VX-680 (MK-0457) : Also known as Tozasertib, this molecule is a pan-Aurora kinase inhibitor that was also discovered to be a potent inhibitor of RIPK1-mediated necroptosis. Its activity against RIPK1 is independent of its effect on Aurora kinases. The compound inhibits recombinant human RIPK1, Aurora A, and Aurora B kinase activity, but not RIPK3. The potency of Tozasertib for inhibiting RIPK1-dependent necroptosis in cellular assays (IC50 of 1.06 µM) is within a similar concentration range as its inhibition of cytokinesis via Aurora kinase inhibition (IC50 of 0.554 µM).

KW2449 : Initially identified as a multi-kinase inhibitor targeting FLT3, ABL, and Aurora kinase, KW2449 has more recently been characterized as a novel necroptosis inhibitor that directly targets the kinase activity of RIPK1. Studies have demonstrated that oral administration of KW2449 can protect against cisplatin-induced nephrotoxicity and ameliorate collagen-induced arthritis in mouse models by inhibiting RIPK1-mediated necroptosis.

AZD8330 : This compound is a selective, non-ATP competitive inhibitor of MEK 1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway. It has an IC50 of 7 nM for MEK 1/2 and has been evaluated in the context of cancer research due to its role in blocking cell proliferation. It is not primarily classified as a RIPK1 inhibitor.

CompoundPrimary Target(s)IC50 / EC50Key Research FindingsSource
RIPA-56 RIPK113 nMPotent, selective, and metabolically stable; orally bioavailable; effective in a mouse SIRS model.
VX-680 (MK-0457) Aurora Kinases, RIPK11.06 µM (necroptosis inhibition)Dual inhibitor of Aurora kinases and RIPK1; inhibits necroptosis independently of Aurora kinase activity.
KW2449 FLT3, ABL, Aurora Kinase, RIPK16.6 nM (FLT3), 14 nM (ABL), 48 nM (Aurora)Multi-kinase inhibitor recently identified as a direct RIPK1 inhibitor; protective in models of nephrotoxicity and arthritis.
AZD8330 MEK 1/27 nMSelective MEK 1/2 inhibitor; not a primary RIPK1 inhibitor.

Future Directions and Therapeutic Potential

Refining Understanding of Necrostatin-1's Pleiotropic Effects

Further research is needed to fully elucidate the extent and mechanisms of this compound's pleiotropic effects. While its primary target is RIPK1, its influence on pathways like apoptosis (via Bcl-2 activation) and enzymes like IDO suggests a broader impact on cellular fate and immune responses. guidetopharmacology.orgresearchgate.netfrontiersin.orgcellsignal.com A deeper understanding of these multifaceted interactions is crucial for predicting its effects in various physiological and pathological contexts and for developing more targeted therapies.

Development of More Specific and Potent Analogs

While this compound has been a valuable tool for studying necroptosis, it has limitations, including modest potency, instability in vivo, and potential off-target effects, such as IDO inhibition. cellsignal.comnih.govacs.orgresearchgate.net The development of more specific and potent analogs is a significant area of future research. Necrostatin-1s (7-Cl-O-Nec-1) is one such analog that has shown improved metabolic stability and higher selectivity for RIPK1 compared to this compound. cellsignal.comguidetopharmacology.orgmdpi.com Necrostatin-1s has been reported to be around two times more effective at RIPK1 inhibition than this compound. cellsignal.com Medicinal chemistry efforts have explored the structure-activity relationship around the this compound class, revealing a limited scope for modifications that enhance activity, though some improved analogs have been developed. acs.org The goal is to create compounds that retain the necroptosis-inhibiting efficacy while minimizing off-target effects and improving pharmacokinetic properties for better in vivo application. cellsignal.comacs.org

Translational Research and Clinical Implications

Translational research is actively exploring the potential of this compound and its analogs for clinical applications. Studies in animal models have demonstrated promising results across a range of diseases where necroptosis plays a significant role. researchgate.netnih.govnih.gov

Potential as a Therapeutic Agent for Various Diseases

This compound has shown therapeutic potential in numerous disease models, including inflammatory diseases, cardiovascular diseases, and neurological disorders. researchgate.netnih.govnih.gov

In neurological disorders, this compound has demonstrated neuroprotective effects in models of ischemic stroke, cerebral ischemia/reperfusion injury, traumatic brain injury, Parkinson's disease, and epilepsy. researchgate.netfrontiersin.orgnih.govalzdiscovery.org It has been shown to promote oligodendrocyte precursor cell survival, reduce white matter damage, improve locomotive ability, relieve anxious behavior, and decrease neuronal death. researchgate.netnih.gov this compound also exhibits anti-inflammatory effects in the context of neuroinflammation, a key factor in the progression of neurodegenerative diseases. frontiersin.orgnih.gov Studies in models of Alzheimer's disease suggest Necrostatin-1s can reduce amyloid plaque burden, tau aggregation, and neuroinflammation, while improving cognitive function. alzdiscovery.org Furthermore, this compound has shown promise in models of multiple sclerosis by alleviating disease severity and pathological damage, suppressing apoptosis and necroptosis of oligodendrocyte precursor cells, and reducing inflammatory cell infiltrates and pro-inflammatory cytokines. nih.govspandidos-publications.com In amyotrophic lateral sclerosis (ALS) models, this compound has shown potential as a neuroprotective agent by blocking the deleterious effects of inflammatory cells on motor neurons. nih.gov It has also been investigated for its potential in treating neuropathic pain by inhibiting the RIP1/RIP3 pathway. frontiersin.org

In cardiovascular diseases, this compound has shown protective effects in models of myocardial hypertrophy, myocardial infarction, and atherosclerosis. researchgate.netnih.gov It has been reported to improve blood flow and significantly inhibit cell death in cardiovascular injury models. researchgate.net

This compound has also demonstrated efficacy in models of inflammatory diseases such as colitis, hepatitis, pneumonia, and arthritis by inhibiting the inflammatory NF-κB pathway and reducing pro-inflammatory cytokine release. researchgate.netfrontiersin.orgnih.govnih.gov Its anti-inflammatory effects have been observed in various contexts, including acute and chronic inflammation. nih.gov

Furthermore, this compound has shown potential in preventing ferroptosis in hepatocellular carcinoma cells and inhibiting tumor growth in prostate cancer cell lines, suggesting potential anti-cancer applications. mdpi.comkent.ac.uk

The table below summarizes some of the diseases and conditions where this compound has shown potential therapeutic effects in preclinical studies:

Disease/ConditionObserved EffectsSource(s)
Ischemic Stroke / I/R InjuryPromotes OPC survival, reduces white matter damage, improves locomotive ability, relieves anxious behavior, decreases neuronal death, neuroprotection, anti-inflammatory. researchgate.netfrontiersin.orgnih.govalzdiscovery.org
Traumatic Brain InjuryAnti-inflammatory effects, inhibits autophagy and apoptosis, neuroprotection. researchgate.netfrontiersin.orgnih.govfrontiersin.org
Parkinson's DiseasePrevents rotenone-induced necroptosis, protective effect on dopaminergic neurons, mitigates neuroinflammation. researchgate.netfrontiersin.orgnih.govalzdiscovery.org
EpilepsyDecreases damage to hippocampal tissue, downregulates apoptosis/necroptosis-related proteins, prolongs seizure latency. frontiersin.orgnih.gov
Alzheimer's DiseaseEnhances acetylcholine (B1216132) levels, downregulates AD-related genes/proteins, inhibits neural cell degeneration, alleviates learning/memory deficits, reduces plaque burden, tau aggregation, neuroinflammation. frontiersin.orgalzdiscovery.org
Multiple Sclerosis (EAE model)Alleviates severity and pathological damage, decreases lesions and inflammatory infiltrates, suppresses apoptosis and necroptosis of OPCs, reduces pro-inflammatory cytokines. nih.govspandidos-publications.com
Amyotrophic Lateral Sclerosis (ALS)Protects against mutant astrocyte-induced motor neuron death, blocks deleterious effects of inflammatory cells. nih.gov
Neuropathic PainReduces nerve damage, relieves hyperalgesia, reduces inflammatory response by inhibiting RIP1/RIP3 pathway. frontiersin.org
Myocardial InfarctionProtective effect, improves blood flow, inhibits cell death. nih.govresearchgate.net
AtherosclerosisReduces size of established lesions, reduces overall lesion burden, ameliorates eNOS/NO reduction, reduces vascular adhesion molecules. nih.govalzdiscovery.org
Inflammatory Diseases (general)Anti-inflammatory effects, inhibits NF-κB pathway, reduces pro-inflammatory cytokine release. researchgate.netfrontiersin.orgnih.govnih.gov
ColitisAnti-inflammatory and anti-tumorigenic agent. researchgate.net
SepsisBlocks TNF-induced sepsis, reduces pro-inflammatory cytokines and DAMPs, reverses vascular/intestinal permeability, activates coagulation cascade, reduces systemic/pulmonary inflammation. tandfonline.com
Hepatocellular CarcinomaPrevents ferroptosis. mdpi.com
Prostate CancerInhibits tumor cell growth. kent.ac.uk
OsteoarthritisProtective effect, inhibits apoptosis, HMGB1 expression, and NF-κB signaling pathway. frontiersin.org

Role in Preventing Complications of Infectious Diseases (e.g., COVID-19)

Necroptosis is increasingly recognized for its role in the pathogenesis of infectious diseases, including viral infections like COVID-19. researchgate.netnih.govfrontiersin.org this compound has been predicted to have the potential to protect against the complications of COVID-19. researchgate.netnih.govnih.gov Studies suggest that this compound may mitigate COVID-19 complications by suppressing necroptosis, reducing the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, inhibiting the inflammatory NF-κB pathway, and decreasing reactive oxygen species (ROS) damage. researchgate.netfrontiersin.org Necroptosis can contribute to the cytokine storm observed in severe COVID-19, and inhibiting this pathway with RIPK1 inhibitors like this compound may help alleviate systemic inflammation. frontiersin.orgmdpi.com

Combination Therapies with this compound

Exploring combination therapies involving this compound is another important direction. Given that multiple cell death pathways (e.g., apoptosis, necroptosis, ferroptosis) and inflammatory responses can contribute to disease progression, combining this compound with inhibitors of other pathways or with existing therapeutic agents may offer synergistic benefits. For example, studies have investigated the combined treatment of this compound with caspase-3 inhibitors or other compounds to enhance protective effects in models of cell damage. researchgate.netetsu.edu Research into combination strategies could lead to more effective treatment protocols for complex diseases.

Biomarker Development for Necroptosis and this compound Efficacy

The development of reliable biomarkers for necroptosis activity and this compound efficacy is crucial for both research and clinical translation. Identifying biomarkers that can indicate the level of necroptosis in patients could help stratify patients who are most likely to benefit from this compound treatment. Furthermore, biomarkers are needed to monitor the effectiveness of this compound therapy and assess target engagement. While the core mechanism involves the RIPK1/RIPK3/MLKL signaling axis, and phosphorylation of RIPK1 and RIPK3 are indicators of necroptosis activation, more specific and easily measurable biomarkers are needed for clinical use. researchgate.netkent.ac.uk

Q & A

Q. What is the mechanism of action of Necrostatin-1, and how are its inhibitory concentrations (e.g., EC₅₀) experimentally determined?

this compound specifically inhibits receptor-interacting protein kinase 1 (RIPK1), blocking necroptosis by occupying the kinase’s allosteric pocket. EC₅₀ values (e.g., 490 nM in Jurkat cells , 182 nM for RIPK1 ) are determined via dose-response assays. Methodologically:

  • Use cell viability assays (e.g., MTT, propidium iodide) under necroptosis-inducing conditions (e.g., TNF-α + caspase inhibition).
  • Include positive controls (e.g., Z-VAD-FMK for apoptosis inhibition) and negative controls (untreated cells).
  • Apply nonlinear regression analysis to calculate EC₅₀ .

Table 1: Reported EC₅₀ Values for this compound

Model SystemEC₅₀ (nM)Reference
Jurkat Cells490
RIPK1 Kinase Assay182

Q. How should researchers design experiments to validate this compound’s specificity for RIPK1?

To confirm specificity:

  • Compare necroptosis inhibition in RIPK1-knockout vs. wild-type cells .
  • Use alternative RIPK1 inhibitors (e.g., GSK’872) as comparative controls.
  • Assess off-target effects via kinase profiling assays (e.g., Eurofins KinaseProfiler) .
  • Validate findings using orthogonal methods (e.g., Western blot for phospho-RIPK1) .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical models?

  • For in vitro studies: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups. Report effect sizes and confidence intervals .
  • For in vivo models: Apply survival analysis (Kaplan-Meier curves with log-rank tests) and mixed-effects models for longitudinal data .
  • Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. What are the standard protocols for ensuring reproducibility in this compound studies?

  • Document compound preparation (solvent, concentration, storage conditions) to avoid batch variability .
  • Report detailed necroptosis induction protocols (e.g., TNF-α concentration, timing of inhibitor addition) .
  • Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Contradictions may arise from:

  • Cell line variability : Jurkat vs. HT-29 cells may differ in RIPK1 expression .
  • Experimental timing : Delayed inhibitor addition can reduce efficacy.
  • Concentration gradients : Verify intracellular concentrations via LC-MS in target cells . Mitigation strategies:
  • Replicate experiments across multiple cell lines/models.
  • Use standardized protocols (e.g., NIH guidelines for preclinical studies) .

Q. What methodologies optimize this compound dosing in in vivo models of inflammatory disease?

  • Conduct pharmacokinetic studies to determine bioavailability and half-life.
  • Use disease-relevant endpoints (e.g., RIPK3 phosphorylation in lung tissue ).
  • Compare intermittent vs. continuous dosing regimens to balance efficacy and toxicity .

Q. How do researchers distinguish this compound’s effects on necroptosis vs. apoptosis in mixed cell death scenarios?

  • Combine inhibitors: Use Z-VAD-FMK (apoptosis) + this compound (necroptosis).
  • Assess morphological markers (e.g., Annexin V/PI staining) and biochemical pathways (caspase-8 vs. MLKL phosphorylation) .

Q. What are the limitations of using this compound in long-term studies?

  • Metabolic stability : Monitor compound degradation via HPLC at regular intervals .
  • Off-target effects : Chronic use may inhibit IDO (EC₅₀ = ~4.5 µM), altering immune responses .
  • Adaptive resistance : Track RIPK1 mutation emergence via sequencing .

Q. How can high-throughput screening (HTS) be adapted to identify this compound synergists?

  • Use combinatorial drug libraries in 384-well plates.
  • Measure synergy via Chou-Talalay’s combination index (CI) .
  • Validate hits in 3D organoid models to mimic tissue complexity .

Q. What computational approaches predict this compound’s interaction with RIPK1 isoforms?

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to RIPK1’s allosteric pocket .
  • Validate predictions via mutagenesis (e.g., RIPK1 D156N mutant resistance studies) .

Key Considerations for Methodological Rigor

  • Reproducibility : Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and sample-size justification .
  • Data transparency : Publish full experimental details (e.g., buffer compositions, instrument settings) in supplementary materials .
  • Ethical compliance : Ensure animal studies follow ARRIVE 2.0 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrostatin-1
Reactant of Route 2
Reactant of Route 2
Necrostatin-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.